(2-Amino-6-chlorophenyl)methanol
Description
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Properties
IUPAC Name |
(2-amino-6-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQICINWSAISBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620226 | |
| Record name | (2-Amino-6-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39885-08-0 | |
| Record name | (2-Amino-6-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-Amino-6-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for (2-Amino-6-chlorophenyl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document details both a direct one-pot synthesis from 2-chloro-6-nitrobenzaldehyde and a two-step pathway involving the selective reduction of the nitro group followed by the reduction of the aldehyde. The methodologies presented are supported by detailed experimental protocols and comparative data to aid in the selection of the most suitable route for specific research and development needs.
Core Synthesis Pathways
The synthesis of this compound predominantly starts from 2-chloro-6-nitrobenzaldehyde. This precursor can be transformed into the target molecule via two main strategies:
-
One-Pot Reduction: A direct conversion where both the nitro and aldehyde functionalities are reduced simultaneously. This is typically achieved using strong reducing agents or catalytic hydrogenation under specific conditions.
-
Two-Step Reduction: A sequential process involving the selective reduction of the nitro group to an amine, followed by the reduction of the aldehyde to a primary alcohol. This approach allows for the isolation of the intermediate, 2-amino-6-chlorobenzaldehyde.
The choice between these pathways will depend on factors such as desired purity, scalability, and the availability of specific reagents and equipment.
Data Presentation: A Comparative Analysis of Reduction Methodologies
The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.
Table 1: One-Pot Synthesis of this compound Analogs from Nitro-Precursors
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Considerations |
| Transfer Hydrogenation | 10% Pd/C, Hydrazine Hydrate | Methanol | 60-80 | 5-30 min | 90-98 | Highly efficient and chemoselective.[1] |
| Metal-Mediated Reduction | Iron powder, Acetic Acid | Ethanol/Water | 70-90 | 2-6 h | 80-90 | Cost-effective and suitable for large scale.[1] |
Table 2: Two-Step Synthesis: Reduction of Nitroarenes to Anilines
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Considerations |
| Catalytic Hydrogenation | 5% Pd/C, H₂ (1 atm) | Methanol/Ethyl Acetate | Room Temperature | 1-4 h | 85-95 | Potential for dehalogenation, requires monitoring.[1] |
Table 3: Two-Step Synthesis: Reduction of Aldehydes to Alcohols
| Method | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Considerations |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol | 0 to Room Temp. | 30 min | >95 | Mild and selective for the aldehyde group. |
Experimental Protocols
Pathway 1: One-Pot Synthesis via Transfer Hydrogenation
This protocol is adapted from a similar reduction of (2-Chloro-6-nitrophenyl)methanamine and is expected to be effective for the simultaneous reduction of the nitro and aldehyde groups of 2-chloro-6-nitrobenzaldehyde.[1]
Materials:
-
2-chloro-6-nitrobenzaldehyde
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrazine hydrate
-
Diatomaceous earth
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-nitrobenzaldehyde (1.0 eq) in methanol (15-25 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol%). Caution: Palladium on carbon can be pyrophoric when dry; handle under an inert atmosphere or as a slurry.
-
Heat the mixture to 60-80°C with vigorous stirring.
-
To the heated suspension, add hydrazine hydrate (5-10 eq) dropwise over a period of 10-15 minutes. An exothermic reaction with gas evolution (nitrogen) will be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield this compound.
Pathway 2: Two-Step Synthesis
Step 2a: Selective Reduction of 2-chloro-6-nitrobenzaldehyde to 2-amino-6-chlorobenzaldehyde
This protocol is based on the selective reduction of a nitro group in the presence of an aldehyde using catalytic hydrogenation.[1]
Materials:
-
2-chloro-6-nitrobenzaldehyde
-
Methanol or Ethyl Acetate
-
5% Palladium on carbon (Pd/C)
-
Hydrogen gas supply
-
Diatomaceous earth
Procedure:
-
Dissolve 2-chloro-6-nitrobenzaldehyde (1.0 eq) in methanol or ethyl acetate in a hydrogenation vessel.
-
Add 5% Pd/C (2-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (1 atm or higher, as needed) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-amino-6-chlorobenzaldehyde, which can be used in the next step with or without further purification.
Step 2b: Reduction of 2-amino-6-chlorobenzaldehyde to this compound
This protocol utilizes the mild and selective reducing agent, sodium borohydride.
Materials:
-
2-amino-6-chlorobenzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane or Ethyl Acetate
-
Brine
Procedure:
-
Dissolve 2-amino-6-chlorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes, or until TLC indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or recrystallization as needed.
Mandatory Visualizations
Caption: Overview of the primary synthesis pathways for this compound.
Caption: Experimental workflow for the one-pot synthesis via transfer hydrogenation.
Caption: Experimental workflow for the two-step synthesis pathway.
References
Technical Guide: Physicochemical Properties of (2-Amino-6-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-6-chlorophenyl)methanol is a halogenated and aminated benzyl alcohol derivative. Its structural features, including a primary alcohol, an aniline moiety, and a chlorine substituent on the aromatic ring, make it a compound of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details on its characterization, and a discussion of the biological potential of related compounds, offering a valuable resource for its application in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. The data has been compiled from various sources, and where experimental values are not available, computed predictions are provided.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO | PubChem[1] |
| Molecular Weight | 157.60 g/mol | PubChem[1] |
| CAS Number | 39885-08-0 | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| Melting Point | 76-78 °C | Sigma-Aldrich |
| Boiling Point (Predicted) | 324.2 ± 27.0 °C at 760 mmHg | Sigma-Aldrich |
| pKa (Predicted) | Not available | --- |
| logP (Predicted, XLogP3-AA) | 1.5 | PubChem[1] |
| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |
| Solubility | No experimental data available. Generally, compounds of this nature exhibit some solubility in polar organic solvents like methanol, ethanol, and DMSO. Solubility in water is expected to be low.[2][3] | --- |
Experimental Protocols
Synthesis
A plausible synthetic route to this compound is the reduction of a suitable precursor such as 2-amino-6-chlorobenzaldehyde or a derivative of 2-amino-6-chlorobenzoic acid.
Workflow for a potential synthesis via reduction:
Figure 1: Generalized workflow for the synthesis of this compound via reduction.
General Protocol for Reduction of a Benzaldehyde Derivative:
-
Dissolution: Dissolve the starting material (e.g., 2-amino-6-chlorobenzaldehyde) in a suitable anhydrous solvent such as methanol or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) for aldehydes or the more potent lithium aluminum hydride (LiAlH₄) for carboxylic acid derivatives, portion-wise while monitoring the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid solution.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Analytical Characterization
Standard analytical techniques can be employed to confirm the identity and purity of this compound.
Workflow for Analytical Characterization:
Figure 2: Workflow for the analytical characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.
-
Quantification: Purity is determined by the relative peak area of the main component.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of aminobenzyl alcohols and their derivatives has been investigated for various biological activities.
Studies on related compounds suggest potential for:
-
Anticancer and Antimicrobial Properties: Some aminobenzyl alcohol derivatives have shown promising results in these areas.[4]
-
Toxicity: The toxicity of benzyl alcohols has been linked to their hydrophobicity and potential to act via radical mechanisms.[5]
It is plausible that this compound could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents.[1] Further research is required to elucidate its specific biological effects and mechanisms of action.
Logical Relationship for Investigating Biological Activity:
References
Structure Elucidation of (2-Amino-6-chlorophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of (2-Amino-6-chlorophenyl)methanol (CAS No: 39885-08-0).[1] It details the key analytical techniques and experimental protocols necessary for the unambiguous confirmation of its chemical structure. This document includes a proposed synthetic route, detailed analysis of its spectroscopic data (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry), and relevant safety information. All quantitative data is presented in clear, tabular format, and logical workflows are visualized using Graphviz diagrams.
Introduction
This compound is a substituted benzyl alcohol derivative. Such compounds are valuable building blocks in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.[2] The presence of amino, chloro, and hydroxyl functional groups offers multiple reaction sites for further chemical modifications. Accurate structural confirmation is the cornerstone of any chemical research and development program, ensuring the integrity of subsequent studies. This guide outlines the systematic approach to elucidating the structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 39885-08-0 | [1] |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 2-Amino-6-chlorobenzyl alcohol | |
| Appearance | White to off-white crystalline powder (predicted) |
Synthesis and Purification
Proposed Synthetic Workflow
Experimental Protocol: Reduction of Methyl 2-amino-6-chlorobenzoate
Materials:
-
Methyl 2-amino-6-chlorobenzoate
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Ester: A solution of Methyl 2-amino-6-chlorobenzoate (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of Na₂SO₄.
-
Work-up: The resulting slurry is filtered, and the solid residue is washed with THF. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
Structure Elucidation
The structure of the synthesized this compound is confirmed by a combination of spectroscopic methods.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
Experimental Protocol:
A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded against a background of a pure KBr pellet.
Expected Data:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | O-H (alcohol) & N-H (amine) | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 2950-2850 | C-H (aliphatic) | Stretching |
| 1620-1580 | C=C (aromatic) | Stretching |
| 1500-1400 | N-H (amine) | Bending |
| 1250-1000 | C-O (alcohol) & C-N (amine) | Stretching |
| 800-700 | C-Cl | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule. As experimental data is not available in the cited literature, predicted spectra are presented below.
Experimental Protocol:
The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | m | 1H | Ar-H |
| ~6.7-6.9 | m | 2H | Ar-H |
| ~4.7 | s | 2H | -CH₂OH |
| ~4.5 | br s | 2H | -NH₂ |
| ~2.0-3.0 | br s | 1H | -OH |
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-NH₂ |
| ~135 | C-Cl |
| ~128-130 | Ar-CH |
| ~120-125 | Ar-CH |
| ~115-120 | Ar-CH |
| ~110-115 | C-CH₂OH |
| ~65 | -CH₂OH |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol:
The sample is introduced into the mass spectrometer, typically using Electron Ionization (EI). The resulting mass-to-charge ratios (m/z) of the parent ion and its fragments are recorded.
Expected Fragmentation Pattern:
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 157 and an [M+2]⁺ peak at m/z 159 with an approximate ratio of 3:1, characteristic of the presence of a chlorine atom. Key fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical (•OH) to form a stable benzylic cation, and the loss of the entire hydroxymethyl group (-CH₂OH).
| m/z | Fragment |
| 157/159 | [M]⁺ (Molecular ion) |
| 140/142 | [M - OH]⁺ |
| 126/128 | [M - CH₂OH]⁺ |
Biological Activity
While there is no specific biological activity reported for this compound in the searched literature, substituted 2-aminobenzyl alcohols are recognized as important scaffolds in medicinal chemistry. They are used in the synthesis of various N-heterocycles like quinolines and quinazolines, which are known to possess a broad range of pharmaceutical applications, including antibacterial, antimalarial, anticancer, and anti-inflammatory activities.[6] Furthermore, some aminobenzyl alcohol derivatives have been investigated for their potential schistosomicidal, anticancer, and antimicrobial properties.[7] The activation of 2-aminobenzyl alcohol derivatives to DNA-binding species has also been studied in the context of the metabolism of nitroaromatic compounds.[8]
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
Conclusion
The structure of this compound can be unequivocally determined through a combination of spectroscopic techniques. A plausible synthetic route involves the reduction of 2-amino-6-chlorobenzoic acid or its ester. The data presented in this guide, including physicochemical properties and detailed spectroscopic analysis, provides a solid foundation for researchers and scientists working with this compound in various fields of chemical and pharmaceutical research. The provided experimental protocols offer a practical framework for the synthesis, purification, and characterization of this versatile chemical intermediate.
References
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (2-Amino-6-chlorophenyl)methanol in Modern Drug Discovery: A Technical Overview
(2-Amino-6-chlorophenyl)methanol is a substituted aromatic alcohol that serves as a crucial building block in the synthesis of a variety of biologically active compounds. While not typically an active pharmaceutical ingredient (API) itself, its chemical structure, featuring a nucleophilic amino group and a reactive primary alcohol on a chlorinated benzene ring, makes it a versatile intermediate in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth analysis of the mechanistic roles of compounds derived from this important synthetic precursor.
Physicochemical Properties and Reactivity
This compound is a solid at room temperature with the chemical formula C₇H₈ClNO and a molecular weight of approximately 157.6 g/mol . The presence of the amino and hydroxyl groups allows for a range of chemical modifications, making it a valuable scaffold in medicinal chemistry. The chlorine atom influences the electronic properties of the benzene ring and can play a role in the binding of the final drug molecule to its target.
| Property | Value |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| CAS Number | 39885-08-0 |
| Appearance | Solid |
Role as a Pharmaceutical Intermediate
This compound is primarily utilized in the synthesis of more complex molecules with therapeutic activity. Its bifunctional nature allows for its incorporation into a variety of heterocyclic ring systems, which are common scaffolds in modern pharmaceuticals. Notably, this intermediate is implicated in the synthesis of compounds targeting key cellular pathways in cancer and microbial pathogenesis.
Synthesis of Anti-Tumor Agents
Derivatives of this compound are key components in the synthesis of certain anti-tumor agents, including those that function as kinase inhibitors. While specific publicly available synthetic routes for marketed drugs directly starting from this compound are not prominently documented, the structural motif is highly relevant to the synthesis of anilinoquinazoline-based tyrosine kinase inhibitors.
One of the most important classes of anti-cancer drugs that feature a similar structural backbone is the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) . These drugs are pivotal in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC).
The Epidermal Growth Factor Receptor is a transmembrane protein that plays a crucial role in cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or has activating mutations, leading to uncontrolled cell division. EGFR-TKIs competitively bind to the ATP-binding site within the intracellular tyrosine kinase domain of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.
Quantitative Data for Representative EGFR-TKIs:
| Compound | Target | IC₅₀ (nM) |
| Gefitinib | EGFR | 2-37 |
| Erlotinib | EGFR | 2 |
| Lapatinib | EGFR, HER2 | 10.8, 9.8 |
Note: IC₅₀ values can vary depending on the assay conditions.
Synthesis of Anti-Infective Agents
The aminobenzyl alcohol scaffold is also utilized in the synthesis of compounds with antimicrobial properties. For instance, derivatives of nicotinonitrile, which can be synthesized from precursors related to this compound, have demonstrated activity against a range of bacteria and fungi.
The precise mechanism of action for these antimicrobial derivatives can vary. Some may act by inhibiting essential microbial enzymes, disrupting cell wall synthesis, or interfering with nucleic acid replication. For example, some novel heterocyclic compounds have been shown to inhibit bacterial DNA gyrase or topoisomerase IV.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly swabbed with the microbial inoculum.
-
Well Creation: Sterile wells of a defined diameter (e.g., 6 mm) are punched into the agar.
-
Application of Test Compound: A specific concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A solvent control is also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Conclusion
This compound is a valuable and versatile chemical intermediate in the field of drug discovery and development. While it does not typically exhibit a direct mechanism of action as a therapeutic agent, its structural features are instrumental in the synthesis of potent anti-tumor and anti-infective drugs. The continued exploration of derivatives of this and similar scaffolds holds promise for the development of new and improved therapies for a range of human diseases. The understanding of the mechanisms of action of the final drug products derived from this intermediate is crucial for the rational design of future therapeutic agents.
In-Depth Technical Guide to the Safety and Handling of (2-Amino-6-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (2-Amino-6-chlorophenyl)methanol (CAS No: 39885-08-0), a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Physical Properties
This compound is a solid compound with the molecular formula C7H8ClNO.[1] Key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 39885-08-0 | [1] |
| Molecular Formula | C7H8ClNO | [1] |
| Molecular Weight | 157.6 g/mol | [1] |
| Physical Form | Solid | [2] |
| Melting Point | 107-109°C | [3] |
| Boiling Point | 320.7 ± 27.0 °C at 760 mmHg | [3] |
| Storage Temperature | Room Temperature (some suppliers recommend 4°C, protected from light) | [2][3] |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[2]
Pictogram: [2]
-
GHS07 (Exclamation Mark)
Toxicological Data
Exposure Controls and Personal Protection
As no specific occupational exposure limits have been established for this compound, all contact should be minimized.[3] Engineering controls and personal protective equipment (PPE) are essential for safe handling.
Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
| Protection Type | Recommendations |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear a lab coat and appropriate protective clothing. |
| Hand Protection | Wear chemical-resistant gloves. While specific compatibility data for this compound is unavailable, nitrile gloves offer short-term splash protection against many chemicals but have poor resistance to aromatic hydrocarbons and amines.[2][5] Therefore, for prolonged contact, consider gloves made of butyl rubber or Viton.[6] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Respiratory Protection | If working outside of a fume hood or if dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. Keep away from sources of ignition.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5]
Accidental Release Measures
-
Small Spills: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a solution, absorb with an inert material and place in a suitable disposal container.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways. Collect the spilled material and place it in a designated hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.[7]
Fire-Fighting Measures
This material is combustible.[8] In case of fire, use extinguishing media appropriate for the surrounding fire.
-
Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Unsuitable Extinguishing Media: A solid water jet may be ineffective.[9]
-
Specific Hazards: Combustion may produce toxic gases such as carbon oxides and nitrogen oxides.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Disposal Considerations
Dispose of this chemical and its containers in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[10] Contact a licensed professional waste disposal service to dispose of this material.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely published. However, based on its chemical properties and general laboratory practices for similar compounds, the following is a general guideline for its use in a synthesis reaction:
-
Preparation: All manipulations should be carried out in a certified chemical fume hood. The user must be wearing all required PPE as outlined in Section 4.2.
-
Weighing: Carefully weigh the required amount of solid this compound in a tared container within the fume hood to avoid generating dust.
-
Reaction Setup: Assemble the reaction glassware in the fume hood. Ensure all joints are properly sealed.
-
Addition of Reagent: Add the this compound to the reaction vessel, followed by the solvent and other reagents as dictated by the specific synthetic procedure. If the reaction is to be heated, use a suitable heating mantle and condenser.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully if necessary. Perform extractions and washes as required by the protocol.
-
Purification: Purify the product using techniques such as column chromatography, recrystallization, or distillation, depending on the properties of the desired compound.
-
Waste Disposal: Collect all waste generated during the reaction and work-up in a designated hazardous waste container.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment by qualified professionals. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gloves.com [gloves.com]
- 3. nj.gov [nj.gov]
- 4. Toxicity of benzyl alcohol in adult and neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. AROMATIC SUBSTITUTED SECONDARY ALCOHOLS, KETONES, AND RELATED ESTERS (JECFA Food Additives Series 48) [inchem.org]
- 8. uline.ca [uline.ca]
- 9. Exposure Standards Details [hcis.safeworkaustralia.gov.au]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Spectroscopic and Analytical Characterization of (2-Amino-6-chlorophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and analytical techniques used to characterize the key pharmaceutical intermediate, (2-Amino-6-chlorophenyl)methanol. Due to the limited availability of specific experimental data for this compound in public literature, this document utilizes reference data from its isomer, (2-Amino-5-chlorophenyl)methanol, to present a representative analysis. The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed, offering a foundational protocol for researchers. The guide also includes a logical workflow for the analytical characterization of such compounds, visualized using Graphviz diagrams to ensure clarity and reproducibility.
Introduction
This compound is a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its structural and electronic properties, dictated by the arrangement of the amino, chloro, and hydroxymethyl functional groups on the phenyl ring, are critical for its reactivity and the biological activity of its derivatives. Accurate and thorough characterization of this intermediate is paramount to ensure the quality, purity, and consistency of final drug products. This guide aims to provide the necessary spectroscopic and analytical framework for professionals engaged in the research and development of pharmaceuticals involving this key intermediate.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. It is important to note that while the IR data is for the target compound, the NMR data presented is for the closely related isomer, (2-Amino-5-chlorophenyl)methanol, due to a lack of publicly available experimental spectra for the former. This data should be considered as a reference for expected chemical shifts and coupling patterns.
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (2-Amino-5-chlorophenyl)methanol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 | d | 1H | Ar-H |
| ~6.8 | dd | 1H | Ar-H |
| ~6.6 | d | 1H | Ar-H |
| ~4.6 | s | 2H | -CH₂OH |
| ~4.5 | br s | 2H | -NH₂ |
| ~2.5 | t | 1H | -OH |
Note: Data is for the isomer (2-Amino-5-chlorophenyl)methanol and should be used as a reference. The exact chemical shifts and coupling constants for this compound may vary.
¹³C NMR Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for (2-Amino-5-chlorophenyl)methanol [1]
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C-NH₂ |
| ~130 | C-Cl |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~118 | Ar-CH |
| ~116 | Ar-C |
| ~64 | -CH₂OH |
Note: Data is for the isomer (2-Amino-5-chlorophenyl)methanol and should be used as a reference. The exact chemical shifts for this compound may vary.[1]
IR (Infrared) Spectroscopy
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂) |
| 1620-1580 | Medium | N-H bend (amine) |
| 1500-1400 | Medium | Aromatic C=C stretch |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| 800-700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment |
| 157/159 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 140/142 | [M-OH]⁺ |
| 126/128 | [M-CH₂OH]⁺ |
| 92 | [C₆H₆N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Apply a 90° pulse with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
A higher number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed.
-
IR Spectroscopy
-
Sample Preparation (ATR - Attenuated Total Reflectance):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will produce significant fragmentation. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization method that will likely yield a more prominent molecular ion peak.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-200).
Mandatory Visualizations
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a pharmaceutical intermediate like this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
Relationship of Analytical Techniques to Structural Information
This diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the complete structure of the molecule.
Caption: Contribution of analytical techniques to structural elucidation.
References
An In-depth Technical Guide to the Solubility of (2-Amino-6-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-6-chlorophenyl)methanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in different solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final drug products. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including a detailed experimental protocol for its determination and illustrative data.
Introduction
This compound, with the chemical formula C₇H₈ClNO, is a substituted aromatic alcohol.[1] Its structure, containing both a hydrophilic amino and hydroxyl group, and a lipophilic chlorophenyl ring, suggests a varied solubility profile in different media. The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical property that influences its bioavailability and manufacturability. This guide outlines the methodologies for accurately determining the solubility of this compound.
Quantitative Solubility Data
A comprehensive search of publicly available literature did not yield specific quantitative solubility data for this compound in various organic solvents. Therefore, the following table is presented as an illustrative example of how experimentally determined solubility data for this compound should be structured. Researchers are strongly encouraged to determine this data experimentally using the protocol outlined in this guide.
Table 1: Illustrative Solubility of this compound at 25°C
| Solvent | Molar Mass ( g/mol ) | Dielectric Constant (at 20°C) | Illustrative Solubility (g/L) | Illustrative Molar Solubility (mol/L) |
| Water | 18.02 | 80.1 | Data not available | Data not available |
| Methanol | 32.04 | 32.7 | Data not available | Data not available |
| Ethanol | 46.07 | 24.5 | Data not available | Data not available |
| Acetone | 58.08 | 20.7 | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 46.7 | Data not available | Data not available |
| Acetonitrile | 41.05 | 37.5 | Data not available | Data not available |
| Ethyl Acetate | 88.11 | 6.02 | Data not available | Data not available |
| Dichloromethane | 84.93 | 9.08 | Data not available | Data not available |
| Toluene | 92.14 | 2.38 | Data not available | Data not available |
| Hexane | 86.18 | 1.88 | Data not available | Data not available |
Note: The values in this table are for illustrative purposes only and must be determined experimentally.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[2][3][4][5] This protocol provides a detailed methodology that can be adapted for measuring the solubility of this compound in various solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents of analytical grade (e.g., water, methanol, ethanol, DMSO, acetone, etc.)
-
Glass vials with screw caps
-
Orbital shaker or incubator with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. A visual excess of solid should be present.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2][5]
-
To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when consecutive measurements show no significant change in concentration.
-
-
Sample Preparation for Analysis:
-
Once equilibrium is achieved, allow the vials to stand undisturbed to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered sample with the appropriate solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Analyze the concentration of the dissolved this compound using a validated analytical method (see Section 4).
-
-
Data Analysis:
-
Calculate the solubility of the compound in the respective solvent, expressed in g/L or mol/L, taking into account any dilution factors.
-
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and specific method for quantifying the concentration of dissolved this compound. A reversed-phase HPLC method with UV detection is generally suitable.[6][7][8]
-
Column: A C18 column is a common choice for separating small aromatic molecules.
-
Mobile Phase: A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The exact composition would need to be optimized.[6]
-
Detection: UV detection at a wavelength of maximum absorbance for this compound.
-
Quantification: A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
UV-Vis Spectrophotometry
For a more rapid analysis, UV-Vis spectrophotometry can be employed.[9][10][11]
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the chosen solvent must be determined by scanning a solution of the compound across a range of UV-visible wavelengths.
-
Quantification: A calibration curve should be prepared using standard solutions of known concentrations of this compound to ensure accurate quantification based on the Beer-Lambert Law.[11]
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for solubility determination.
References
- 1. This compound | C7H8ClNO | CID 21925574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
An In-depth Technical Guide to (2-Amino-6-chlorophenyl)methanol: Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-6-chlorophenyl)methanol is a crucial chemical intermediate, primarily recognized for its role in the synthesis of various pharmaceuticals, most notably benzodiazepines. This technical guide provides a comprehensive overview of its history, synthesis, chemical properties, and its significant application in drug discovery and development. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in medicinal chemistry and process development.
Introduction and Historical Context
The discovery and history of this compound are intrinsically linked to the development of the benzodiazepine class of drugs. While a singular "discovery" of this compound is not well-documented in seminal publications, its emergence as a key synthetic building block coincided with the extensive research and development in the field of central nervous system (CNS) active agents in the mid-20th century.
Initially, the focus was on the synthesis of 2-aminobenzophenones as precursors to benzodiazepines like chlordiazepoxide and diazepam. However, for the synthesis of 3-hydroxybenzodiazepines such as lorazepam and temazepam, a different synthetic strategy was required, which involved the introduction of a hydroxyl group at the 3-position of the benzodiazepine ring. This necessity led to the exploration of precursors that already contained a functional group that could be readily converted to the desired hydroxyl group. This compound, with its hydroxymethyl group, proved to be an ideal candidate for this purpose.
Its synthesis is conceptually straightforward, typically involving the reduction of the corresponding carboxylic acid, 2-amino-6-chlorobenzoic acid. This precursor itself is a known compound used in various chemical syntheses.[1] The development of efficient reduction methods, particularly with the advent of powerful reducing agents like lithium aluminum hydride (LiAlH4), made the synthesis of this compound feasible on a larger scale for pharmaceutical production.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided in the table below. This data is essential for its identification, purification, and handling in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 39885-08-0 | PubChem[2] |
| Molecular Formula | C₇H₈ClNO | PubChem[2] |
| Molecular Weight | 157.60 g/mol | PubChem[2] |
| Appearance | White to off-white crystalline powder | Commercial Suppliers |
| Melting Point | Not explicitly reported for this isomer. The related (2-Amino-5-chlorophenyl)methanol has a melting point of 107-109 °C. | Sigma-Aldrich[3] |
| Boiling Point | Predicted: ~325.6 °C at 760 mmHg | PubChem[2] |
| Solubility | Soluble in methanol and ethanol; slightly soluble in water. | Inferred from related compounds |
| ¹H NMR (Predicted) | δ (ppm): 7.2-6.8 (m, 3H, Ar-H), 4.6 (s, 2H, CH₂), 4.5 (br s, 2H, NH₂), 3.5 (br s, 1H, OH) | General NMR prediction tools |
| ¹³C NMR (Predicted) | δ (ppm): 145 (C-N), 133 (C-Cl), 130-120 (Ar-C), 63 (CH₂) | General NMR prediction tools |
| IR Spectrum (KBr) | Major peaks (cm⁻¹): ~3400-3200 (N-H, O-H stretching), ~3050 (Ar C-H stretching), ~1600 (N-H bending), ~1050 (C-O stretching) | PubChem (FTIR available)[2] |
| Mass Spectrum (EI) | m/z: 157 (M⁺), 140 (M-OH)⁺, 122 (M-Cl)⁺, 106 | Predicted fragmentation pattern |
Synthesis of this compound
The most common and direct route for the synthesis of this compound is the reduction of 2-amino-6-chlorobenzoic acid. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, capable of reducing the carboxylic acid to the corresponding primary alcohol without affecting the amino and chloro substituents on the aromatic ring.
Experimental Protocol: Reduction of 2-Amino-6-chlorobenzoic Acid
Disclaimer: This is a representative protocol based on the general reduction of substituted benzoic acids with LiAlH₄. Appropriate safety precautions must be taken when working with LiAlH₄, which is a highly reactive and flammable substance. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
Materials:
-
2-Amino-6-chlorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Substrate: A solution of 2-amino-6-chlorobenzoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.
-
Workup: The resulting slurry is filtered through a pad of celite, and the filter cake is washed with THF. The combined filtrate is then washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield this compound.
Application in Drug Development: Synthesis of Benzodiazepines
This compound is a pivotal intermediate in the synthesis of several benzodiazepine drugs, including the anxiolytic and hypnotic agent, lormetazepam. The general synthetic strategy involves the oxidation of the primary alcohol to an aldehyde, followed by a series of reactions to construct the diazepine ring.
Logical Workflow for Benzodiazepine Synthesis
The following diagram illustrates a logical workflow for the synthesis of a 3-hydroxy-1,4-benzodiazepine, such as lormetazepam, starting from this compound.
Caption: Synthetic workflow for a 3-hydroxy-1,4-benzodiazepine.
Mechanism of Action of Derived Pharmaceuticals: GABA-A Receptor Modulation
Benzodiazepines synthesized from this compound, such as lormetazepam, exert their therapeutic effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[4] GABA is the primary inhibitory neurotransmitter in the brain.
Signaling Pathway of GABA-A Receptor and Benzodiazepine Action
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. Benzodiazepines are positive allosteric modulators of the GABA-A receptor.[5] They bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA by increasing the frequency of channel opening.[4][6]
The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory action of benzodiazepines.
Caption: GABA-A receptor signaling and benzodiazepine modulation.
Conclusion
This compound, while not a widely known compound in its own right, holds a significant position in the history and practice of medicinal chemistry. Its role as a key intermediate in the synthesis of important benzodiazepine drugs underscores its value in the pharmaceutical industry. This technical guide has provided a detailed overview of its synthesis, properties, and the mechanism of action of the drugs derived from it. The provided experimental framework and pathway diagrams are intended to be a valuable resource for researchers working in drug discovery and development, facilitating a deeper understanding of this important chemical entity and its applications.
References
- 1. CN106866439A - The preparation technology of Lormetazepam impurity - Google Patents [patents.google.com]
- 2. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2-Amino-5-chlorophenyl)methanol | 37585-25-4 [sigmaaldrich.com]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]
Methodological & Application
Synthesis of (2-Amino-6-chlorophenyl)methanol from 2-amino-6-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of (2-amino-6-chlorophenyl)methanol from 2-amino-6-chlorobenzoic acid. The primary transformation discussed is the reduction of the carboxylic acid functional group to a primary alcohol. Two common and effective reducing agents for this conversion, Lithium Aluminum Hydride (LAH) and Borane complexes, are highlighted. This guide offers detailed experimental procedures adapted from established methods for the reduction of similar substrates, providing a practical framework for laboratory synthesis. Additionally, it includes a summary of the physicochemical properties of the starting material and the product, along with visualizations of the synthetic workflow.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex organic molecules. Its structure, featuring an aminobenzyl alcohol core with a chlorine substituent, offers multiple points for further functionalization. The synthesis of this compound from the readily available 2-amino-6-chlorobenzoic acid is a key transformation that requires a robust and high-yielding reduction method. This document outlines protocols using powerful reducing agents capable of converting a carboxylic acid to an alcohol in the presence of an amino group.
Physicochemical Data
A summary of the key quantitative data for the starting material and the final product is presented below.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 2-Amino-6-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 158-160 | White to light yellow crystalline powder | 2148-56-3 |
| This compound | C₇H₈ClNO | 157.60 | Not Reported | Not Reported | 39885-08-0 |
Synthetic Workflow
The overall synthetic scheme involves the reduction of a carboxylic acid to a primary alcohol. This process requires a potent hydride donor. The general transformation is depicted below.
Caption: General scheme for the synthesis of this compound.
Experimental Protocols
Two effective methods for the reduction of 2-amino-6-chlorobenzoic acid are presented below. These protocols are adapted from established procedures for the reduction of amino acids and related compounds.[2][3]
Method 1: Reduction using Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride is a powerful reducing agent capable of converting carboxylic acids to primary alcohols.[3] Due to its high reactivity, it must be handled with care under anhydrous conditions.
Materials:
-
2-Amino-6-chlorobenzoic acid
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (1.5 to 2.0 molar equivalents) in anhydrous THF.
-
Addition of Substrate: Dissolve 2-amino-6-chlorobenzoic acid (1.0 molar equivalent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate, followed by the sequential and careful addition of water (X mL per X g of LAH), 15% aqueous NaOH (X mL per X g of LAH), and then water again (3X mL per X g of LAH).
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms. Filter the solid and wash it thoroughly with THF or another suitable organic solvent like dichloromethane.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or recrystallization if necessary.
Method 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃-THF)
Borane and its complexes are also effective for the reduction of carboxylic acids and are often considered milder than LAH, showing good functional group tolerance.[2]
Materials:
-
2-Amino-6-chlorobenzoic acid
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
6 M Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 2-amino-6-chlorobenzoic acid (1.0 molar equivalent) in anhydrous THF.
-
Addition of Reagent: Cool the solution to 0 °C. Add the borane-THF complex solution (approximately 3.0 molar equivalents) dropwise via a dropping funnel.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction to 0 °C and cautiously add methanol dropwise to quench the excess borane.
-
Hydrolysis: Add 6 M aqueous NaOH solution and heat the mixture to reflux for 1 hour to hydrolyze the borate esters.
-
Isolation: After cooling, extract the product with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Logical Workflow for Method Selection
The choice between LAH and Borane depends on the specific requirements of the synthesis, such as functional group compatibility and safety considerations.
Caption: Decision tree for selecting a suitable reducing agent.
Conclusion
The synthesis of this compound from 2-amino-6-chlorobenzoic acid can be effectively achieved through the reduction of the carboxylic acid. Both Lithium Aluminum Hydride and Borane complexes are suitable reagents for this transformation. The choice of reagent will depend on the specific experimental conditions and the presence of other functional groups in more complex substrates. The protocols provided herein offer a solid foundation for the successful laboratory-scale synthesis of this important chemical intermediate. It is crucial to adhere to all safety precautions when handling these potent and reactive reducing agents.
References
Application Notes and Protocols for the Laboratory Scale Synthesis of (2-Amino-6-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of (2-Amino-6-chlorophenyl)methanol, a valuable intermediate in pharmaceutical and organic synthesis.[1] The described method is based on the selective reduction of 2-amino-6-chlorobenzoic acid using a borane-tetrahydrofuran complex.
Introduction
This compound is a key building block in the development of various bioactive molecules. Its synthesis via the reduction of 2-amino-6-chlorobenzoic acid is a common and effective strategy. While powerful reducing agents like lithium aluminum hydride (LAH) can achieve this transformation, borane (BH3) offers superior chemoselectivity, preserving other functional groups such as the amino and chloro substituents present in the starting material.[2][3][4][5][6] This protocol details a procedure utilizing a borane-tetrahydrofuran (BH3-THF) complex, a safer and more selective reagent for this purpose.[7][8]
Reaction Scheme
The synthesis proceeds via the reduction of the carboxylic acid functionality of 2-amino-6-chlorobenzoic acid to a primary alcohol.
Starting Material: 2-Amino-6-chlorobenzoic acid Product: this compound Reducing Agent: Borane-Tetrahydrofuran complex (BH3-THF)
Quantitative Data
The following table summarizes the typical quantities of reagents and expected yield for this synthesis.
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 2-Amino-6-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 5.00 g | 1.0 |
| Borane-THF complex (1 M in THF) | BH₃-THF | - | 87.5 mL | 3.0 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 100 mL | - |
| Hydrochloric acid (1 M) | HCl | 36.46 | ~50 mL | - |
| Sodium bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | ~100 mL | - |
| This compound | C₇H₈ClNO | 157.60 | ~4.1 g (Expected) | - |
Note: The yield is an estimate and may vary based on experimental conditions and purification efficiency.
Experimental Protocol
Materials:
-
2-Amino-6-chlorobenzoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (nitrogen or argon), add 2-amino-6-chlorobenzoic acid (5.00 g, 29.1 mmol).
-
Add 100 mL of anhydrous THF to the flask to dissolve the starting material. Stir the solution at room temperature.
-
-
Addition of Reducing Agent:
-
Carefully charge the addition funnel with the borane-THF complex solution (87.5 mL of 1 M solution, 87.5 mmol, 3.0 eq.).
-
Cool the reaction mixture in the flask to 0 °C using an ice bath.
-
Add the BH3-THF solution dropwise to the stirred solution of 2-amino-6-chlorobenzoic acid over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition.
-
-
Reaction:
-
After the complete addition of the borane solution, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain it for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Quenching and Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl (~50 mL) to decompose the excess borane and the borate-amine complex. (Caution: Hydrogen gas evolution will occur).
-
Once the gas evolution ceases, make the solution basic by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent system.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
Caption: Synthesis workflow from starting materials to final product.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Borane-THF is a flammable and corrosive reagent. Handle with care and avoid contact with water.
-
The quenching of the reaction with acid generates hydrogen gas, which is highly flammable. Ensure there are no ignition sources nearby.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (2-Amino-6-chlorophenyl)methanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-6-chlorophenyl)methanol is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-tumor and anti-infective agents.[1] Its bifunctional nature, possessing both an amino and a hydroxyl group on a substituted phenyl ring, allows for the construction of complex heterocyclic scaffolds that are prevalent in many active pharmaceutical ingredients (APIs). This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this versatile building block for drug discovery and development.
While the specific syntheses of many commercial drugs are proprietary, the following sections detail a representative synthetic application of this compound in the construction of a 4-aminoquinazoline scaffold, a common core in a variety of kinase inhibitors used in oncology.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a starting material is crucial for successful reaction planning and execution. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 39885-08-0 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 98-102 °C |
| Solubility | Soluble in methanol, ethanol, and DMSO |
| Purity | ≥98% (typical) |
Hypothetical Synthesis of a 4-Aminoquinazoline Derivative
The following is a hypothetical, yet plausible, synthetic route demonstrating the utility of this compound in the preparation of a substituted 4-aminoquinazoline, a privileged scaffold in medicinal chemistry.
Reaction Scheme
Caption: Hypothetical synthetic workflow for a 4-aminoquinazoline derivative.
Experimental Protocols
Step 1: Oxidation of this compound to 2-Amino-6-chlorobenzaldehyde
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 volumes), add activated manganese dioxide (MnO₂, 5.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.
-
Wash the celite pad with DCM (3 x 2 volumes).
-
Concentrate the combined filtrate under reduced pressure to afford the crude 2-Amino-6-chlorobenzaldehyde, which can be used in the next step without further purification.
Step 2: Formation of the Formimidamide Intermediate
-
Dissolve the crude 2-Amino-6-chlorobenzaldehyde (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq).
-
Heat the reaction mixture at 80 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess DMF-DMA under high vacuum to yield the crude N'-(2-Chloro-6-formylphenyl)-N,N-dimethylformimidamide.
Step 3: Cyclization to 7-Chloro-3,4-dihydroquinazolin-4-one
-
Add formamide (10 volumes) to the crude formimidamide intermediate from the previous step.
-
Heat the reaction mixture to 180-190 °C and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add water to the mixture and stir for 30 minutes.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain 7-Chloro-3,4-dihydroquinazolin-4-one.
Step 4: Chlorination to 4,7-Dichloroquinazoline
-
To a flask containing 7-Chloro-3,4-dihydroquinazolin-4-one (1.0 eq), add phosphorus oxychloride (POCl₃, 5 volumes).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110 °C) for 3-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,7-Dichloroquinazoline.
Step 5: Nucleophilic Aromatic Substitution to form the final product
-
To a solution of 4,7-Dichloroquinazoline (1.0 eq) in isopropanol (10 volumes), add the desired arylamine (ArNH₂, 1.1 eq) and diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to afford the final N-(Aryl)-7-chloroquinazolin-4-amine.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, quantitative data for the synthesis described above. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-6-chlorobenzaldehyde | This compound | MnO₂ | DCM | RT | 12-16 | ~90 |
| 2 | N'-(2-Chloro-6-formylphenyl)-N,N-dimethylformimidamide | 2-Amino-6-chlorobenzaldehyde | DMF-DMA | Neat | 80 | 2-3 | ~95 (crude) |
| 3 | 7-Chloro-3,4-dihydroquinazolin-4-one | Formimidamide intermediate | Formamide | Formamide | 180-190 | 4-6 | ~75 |
| 4 | 4,7-Dichloroquinazoline | 7-Chloroquinazolin-4-one | POCl₃, DMF (cat.) | Neat | 110 | 3-4 | ~85 |
| 5 | N-(Aryl)-7-chloroquinazolin-4-amine | 4,7-Dichloroquinazoline | ArNH₂, DIPEA | Isopropanol | Reflux | 4-8 | ~80 |
Hypothetical Signaling Pathway Inhibition
Quinazoline derivatives are known to act as inhibitors of various protein kinases involved in cancer cell signaling. The hypothetical product synthesized could potentially inhibit a receptor tyrosine kinase (RTK) pathway, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Conclusion
This compound serves as a key starting material for the synthesis of complex heterocyclic structures relevant to the pharmaceutical industry. The presented hypothetical synthesis of a 4-aminoquinazoline derivative illustrates a practical application of this versatile intermediate. The ability to readily construct such scaffolds opens avenues for the development of novel therapeutics targeting a wide range of diseases. Researchers are encouraged to adapt and optimize the provided protocols to explore new chemical space in their drug discovery endeavors.
References
Application Notes and Protocols for the NMR Characterization of (2-Amino-6-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of (2-Amino-6-chlorophenyl)methanol. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the expected spectral features based on established principles of NMR spectroscopy and provides detailed protocols for acquiring and analyzing the necessary data.
This compound is a substituted aromatic compound with the chemical formula C₇H₈ClNO and a molecular weight of approximately 157.60 g/mol . Its structure, featuring an aminomethyl and a chloro substituent on a benzene ring, gives rise to a distinct NMR profile that is crucial for its identification and purity assessment in research and drug development settings.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of structurally similar compounds and established increments for substituents on an aromatic ring. The actual experimental values may vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3 | 7.0 - 7.3 | Doublet of doublets (dd) | J(H3-H4) ≈ 7-9, J(H3-H5) ≈ 1-2 |
| H4 | 6.6 - 6.9 | Triplet (t) | J(H4-H3) ≈ 7-9, J(H4-H5) ≈ 7-9 |
| H5 | 6.7 - 7.0 | Doublet of doublets (dd) | J(H5-H4) ≈ 7-9, J(H5-H3) ≈ 1-2 |
| -CH₂OH | 4.5 - 4.8 | Singlet (s) or Doublet (d) | If coupled to -OH proton |
| -NH₂ | 4.0 - 5.5 | Broad singlet (br s) | N/A |
| -CH₂OH | 2.0 - 4.0 | Triplet (t) or Broad singlet (br s) | If coupled to -CH₂ protons |
*The multiplicity and chemical shift of the -OH and -NH₂ protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (-CH₂OH) | 135 - 140 |
| C2 (-NH₂) | 145 - 150 |
| C3 | 128 - 132 |
| C4 | 115 - 120 |
| C5 | 125 - 130 |
| C6 (-Cl) | 130 - 135 |
| -CH₂OH | 60 - 65 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for compounds with exchangeable protons (-OH, -NH₂), as it can slow down the exchange rate. Chloroform-d (CDCl₃) is another common solvent, though exchangeable protons may appear as broad signals or not be observed.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
Instrumentation:
-
A high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Temperature: 298 K (25 °C).
Protocol 3: Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and integrate the areas of the peaks in the ¹H NMR spectrum. The integration values should be proportional to the number of protons giving rise to each signal.
-
Structure Assignment: Assign the observed peaks to the corresponding protons and carbons in the this compound molecule based on their chemical shifts, multiplicities, and coupling constants. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to aid in unambiguous assignments.
Visualizations
Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering.
NMR Experimental Workflow
Caption: Workflow for NMR characterization.
Application Note & Protocol: HPLC Analysis for Purity Determination of (2-Amino-6-chlorophenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Amino-6-chlorophenyl)methanol is a chemical intermediate that may be used in the synthesis of pharmaceutical compounds. Ensuring the purity of such intermediates is a critical step in drug development and manufacturing to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for assessing the purity of chemical compounds. This document provides a detailed Reverse-Phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and the detection of potential impurities. The method is designed to be stability-indicating, meaning it can separate the main compound from its degradation products.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions, which have been established based on methods for similar polar aromatic compounds.[1][2][3]
| Parameter | Value |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: HPLC Chromatographic Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Table 2: Gradient Elution Program
Reagent and Sample Preparation
Proper preparation of standards and samples is crucial for accurate and reproducible results.[4][5]
2.1. Reagent Preparation
-
Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Degas the solution before use.
-
Mobile Phase B: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade acetonitrile. Degas the solution before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
2.2. Standard Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL.
-
Sonicate for 5 minutes if necessary to ensure complete dissolution.
2.3. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]
Methodology
System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[2]
-
Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.
-
Make five replicate injections of the Standard Preparation.
-
The system is deemed suitable for use if the following criteria are met:
-
The relative standard deviation (RSD) of the peak area for the five replicate injections is not more than 2.0%.
-
The theoretical plates for the main peak are not less than 2000.
-
The tailing factor for the main peak is not more than 2.0.
-
Data Analysis and Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The total area of all peaks includes the main peak and all impurity peaks detected. Disregard any peaks originating from the blank (diluent).
Data Presentation
The quantitative results from the purity analysis should be summarized in a clear and structured table.
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Sample 1 | t_R1 (Impurity) | A_Imp1 | %_Imp1 |
| t_R2 (Main Peak) | A_Main | %_Main | |
| t_R3 (Impurity) | A_Imp2 | %_Imp2 | |
| Total | ΣA | 100% |
Table 3: Example Data Summary for Purity Analysis
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis from sample preparation to the final result.
Caption: Workflow for HPLC Purity Analysis.
Logical Diagram of HPLC System Components
This diagram shows the interconnected components of the High-Performance Liquid Chromatography system used in this protocol.
Caption: Components of the HPLC System.
References
Application Notes and Protocols for Derivatization Reactions of (2-Amino-6-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the key derivatization reactions of (2-Amino-6-chlorophenyl)methanol, a versatile building block in the synthesis of pharmaceuticals, particularly benzodiazepines like lorazepam. The following sections detail procedures for N-acylation, oxidation, and subsequent cyclization reactions, offering a roadmap for the synthesis of advanced intermediates.
Key Derivatization Pathways
This compound offers two primary reactive sites for derivatization: the amino group and the hydroxyl group. Strategic manipulation of these functional groups allows for the construction of complex molecular architectures. The principal transformations include:
-
N-Acylation: The introduction of an acyl group to the amino moiety. This is often the initial step in building more complex molecules.
-
Oxidation: The conversion of the primary alcohol to an aldehyde, which is a key intermediate for subsequent cyclization reactions.
-
Cyclization: Intramolecular reactions of the derivatized this compound to form heterocyclic systems, most notably the 1,4-benzodiazepine core structure.
Data Presentation: Reaction Yields
The following table summarizes typical yields for the described derivatization reactions. These values are based on analogous transformations reported in the literature and serve as a benchmark for the expected efficiency of the protocols.
| Reaction Step | Reagents | Solvent | Typical Yield (%) |
| N-Acylation | 2-Chlorobenzoyl chloride, Triethylamine | Dichloromethane | 85-95 |
| Oxidation | Manganese dioxide | Diethyl ether | ~99 |
| Cyclization | Hexamethylenetetramine, Ammonium acetate | Acetic acid | 70-80 |
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the N-acylation of this compound with an acyl chloride, a foundational step for many synthetic routes. The following procedure is adapted from standard acylation methods for primary amines.[1]
Materials:
-
This compound
-
Acyl chloride (e.g., 2-chlorobenzoyl chloride)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq.) to the stirred solution.
-
Dissolve the acyl chloride (1.0 eq.) in a separate portion of anhydrous DCM and add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated product.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: Oxidation of this compound to 2-Amino-6-chlorobenzaldehyde
This protocol details the selective oxidation of the primary alcohol to an aldehyde using manganese dioxide. This method is effective for the oxidation of aminobenzyl alcohols.[2]
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer
-
Celite
Procedure:
-
To a stirred suspension of activated manganese dioxide (4.0 eq.) in anhydrous diethyl ether, add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the Celite pad with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2-amino-6-chlorobenzaldehyde.
-
The crude product is often of sufficient purity for use in the next step without further purification.
Protocol 3: Synthesis of 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (a Lorazepam precursor)
This protocol outlines a potential cyclization reaction of an N-acylated derivative to form a benzodiazepine structure, a key step in the synthesis of lorazepam. The procedure is based on established methods for benzodiazepine synthesis.
Materials:
-
N-(2-benzoyl-3-chlorophenyl)-2-chloroacetamide (prepared from the N-acylation of the corresponding aminobenzophenone, which is an oxidized and further derivatized form of the starting material)
-
Hexamethylenetetramine (urotropine)
-
Ammonium acetate
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the N-(2-benzoyl-3-chlorophenyl)-2-chloroacetamide (1.0 eq.) in glacial acetic acid.
-
Add hexamethylenetetramine (urotropine) and ammonium acetate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude benzodiazepine derivative.
-
The product can be purified by recrystallization from a suitable solvent such as ethanol.
Mandatory Visualization
The following diagram illustrates a typical workflow for the derivatization of this compound, leading to the formation of a benzodiazepine core structure.
Caption: Derivatization workflow of this compound.
References
Application Notes and Protocols: (2-Amino-6-chlorophenyl)methanol as a Versatile Intermediate for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2-Amino-6-chlorophenyl)methanol is a valuable and versatile bifunctional building block for the synthesis of a wide array of heterocyclic compounds. Its ortho-amino and hydroxymethyl groups provide two reactive centers that can participate in various cyclization reactions, leading to the formation of fused heterocyclic systems of significant interest in medicinal chemistry and materials science. The presence of a chlorine atom at the 6-position offers a handle for further functionalization and can influence the physicochemical and biological properties of the final products.
These application notes provide an overview of the utility of this compound as a key intermediate in the synthesis of quinazolines, 4H-3,1-benzoxazines, and quinolines. Detailed experimental protocols for these syntheses are provided to facilitate their application in a research and development setting.
Synthesis of 8-Chloro-Substituted Quinazolines
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound serves as an excellent precursor for the synthesis of 8-chloro-substituted quinazolines through various catalytic methods.
One of the most efficient methods involves the copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes.[1][2] This approach offers a high degree of functional group tolerance and typically proceeds with good to excellent yields.
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aryl-8-chloroquinazolines
This protocol is adapted from the general procedure for the copper-catalyzed synthesis of 2-substituted quinazolines.[1]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ammonium chloride (NH₄Cl)
-
Copper(I) chloride (CuCl)
-
2,2'-Bipyridine (bpy)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Potassium hydroxide (KOH)
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk tube
-
Oxygen balloon
Procedure:
-
To a Schlenk tube, add this compound (0.2 mmol, 1.0 eq), the desired aromatic aldehyde (0.3 mmol, 1.5 eq), ammonium chloride (0.5 mmol, 2.5 eq), copper(I) chloride (0.04 mmol, 20 mol%), 2,2'-bipyridine (0.02 mmol, 10 mol%), TEMPO (0.02 mmol, 10 mol%), potassium hydroxide (0.5 mmol, 2.5 eq), and cerium(III) nitrate hexahydrate (0.02 mmol, 10 mol%).
-
Add acetonitrile (2 mL) to the Schlenk tube.
-
Evacuate the tube and backfill with oxygen (1 atm) from a balloon.
-
Stir the reaction mixture at 30 °C for 24 hours, followed by stirring at 80 °C for another 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-8-chloroquinazoline.
Data Presentation: Synthesis of 2-Aryl-8-chloroquinazolines
| Entry | Aldehyde (R) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | CuCl/bpy/TEMPO/Ce(NO₃)₃·6H₂O | CH₃CN | 30 then 80 | 48 | 66-93[3] |
| 2 | 4-Methylbenzaldehyde | CuCl/bpy/TEMPO/Ce(NO₃)₃·6H₂O | CH₃CN | 30 then 80 | 48 | 66-93[3] |
| 3 | 4-Methoxybenzaldehyde | CuCl/bpy/TEMPO/Ce(NO₃)₃·6H₂O | CH₃CN | 30 then 80 | 48 | 66-93[3] |
| 4 | 4-Chlorobenzaldehyde | CuCl/bpy/TEMPO/Ce(NO₃)₃·6H₂O | CH₃CN | 30 then 80 | 48 | 66-93[3] |
Yields are based on the general procedure reported for (2-aminophenyl)methanols and may vary for the 6-chloro substituted analog.
Synthetic Workflow for Quinazoline Synthesis
Caption: Workflow for the copper-catalyzed synthesis of 8-chloroquinazolines.
Synthesis of 8-Chloro-4H-3,1-benzoxazines
4H-3,1-Benzoxazines are another class of heterocyclic compounds with interesting biological activities. They can be synthesized from 2-aminobenzyl alcohols and aldehydes. A copper-catalyzed aerobic oxidative synthesis provides a green and efficient route to these compounds.[4]
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aryl-8-chloro-4H-3,1-benzoxazines
This protocol is based on a general method for the synthesis of 4H-3,1-benzoxazine derivatives.[4]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Copper(I) iodide (CuI)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vial
Procedure:
-
To a reaction vial, add this compound (0.5 mmol, 1.0 eq), the desired aromatic aldehyde (0.6 mmol, 1.2 eq), and copper(I) iodide (0.05 mmol, 10 mol%).
-
Add toluene (2 mL) to the vial.
-
Seal the vial and stir the reaction mixture at 100 °C for 12 hours in the presence of air.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-8-chloro-4H-3,1-benzoxazine.
Data Presentation: Synthesis of 2-Aryl-8-chloro-4H-3,1-benzoxazines
| Entry | Aldehyde (R) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | CuI | Toluene | 100 | 12 | 70-90[4] |
| 2 | 4-Nitrobenzaldehyde | CuI | Toluene | 100 | 12 | 70-90[4] |
| 3 | 4-Chlorobenzaldehyde | CuI | Toluene | 100 | 12 | 70-90[4] |
| 4 | 2-Naphthaldehyde | CuI | Toluene | 100 | 12 | 70-90[4] |
Yields are based on the general procedure reported for 2-aminobenzyl alcohol and may vary for the 6-chloro substituted analog.
Synthesis of 8-Chloroquinolines
Quinolines are a fundamental heterocyclic scaffold found in numerous natural products and pharmaceuticals. An unexpected annulation reaction between 2-aminobenzyl alcohols, benzaldehydes, and dimethyl sulfoxide (DMSO) provides a regioselective route to substituted quinolines.[1]
Experimental Protocol: Synthesis of 2-Aryl-8-chloroquinolines
This protocol is adapted from a reported annulation reaction.[1]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Dimethyl sulfoxide (DMSO)
-
Reaction tube
Procedure:
-
In a sealed reaction tube, dissolve this compound (0.2 mmol, 1.0 eq) and the desired aromatic aldehyde (0.4 mmol, 2.0 eq) in DMSO (1 mL).
-
Heat the reaction mixture at 130 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-8-chloroquinoline.
Data Presentation: Synthesis of 2-Aryl-8-chloroquinolines
| Entry | Aldehyde (R) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | DMSO | 130 | 24 | 60-80[1] |
| 2 | 4-Methylbenzaldehyde | DMSO | 130 | 24 | 60-80[1] |
| 3 | 4-Fluorobenzaldehyde | DMSO | 130 | 24 | 60-80[1] |
| 4 | 3-Bromobenzaldehyde | DMSO | 130 | 24 | 60-80[1] |
Yields are based on the general procedure and may vary for the 6-chloro substituted analog.
Proposed Synthetic Pathway to 7-Chlorobenzodiazepines
While direct cyclization of this compound to benzodiazepines is not widely reported, a plausible synthetic route can be envisioned through the formation of an N-protected 2-aminobenzylamine intermediate, followed by cyclization.
Caption: Proposed multi-step synthesis of 7-chlorobenzodiazepines.
This proposed pathway involves:
-
Protection of the amino group of this compound, for instance, with a tosyl group.
-
Oxidation of the primary alcohol to an aldehyde.
-
Reductive amination to introduce the second nitrogen atom and form the key 2-aminobenzylamine intermediate.
-
Cyclization to form the seven-membered benzodiazepine ring.
This schematic provides a strategic roadmap for researchers aiming to utilize this compound for the synthesis of this important class of neurologically active compounds.
These application notes highlight the significant potential of this compound as a readily available and versatile starting material for the construction of diverse and medicinally relevant heterocyclic frameworks. The provided protocols offer a starting point for the development of novel synthetic methodologies and the exploration of new chemical space in drug discovery.
References
Application of (2-Amino-6-chlorophenyl)methanol in Medicinal Chemistry: A Keystone for the Synthesis of Multi-Targeted Kinase Inhibitors
Introduction
(2-Amino-6-chlorophenyl)methanol is a pivotal chemical intermediate in the field of medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of complex heterocyclic scaffolds that form the core of various therapeutic agents. Its unique structural arrangement, featuring an amino group and a chlorophenyl methanol moiety, makes it a versatile building block for the construction of targeted therapies, particularly in oncology. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of multi-targeted tyrosine kinase inhibitors, with a focus on the pathways leading to the anticancer drugs Lenvatinib and Anlotinib.
Key Application: Synthesis of Quinolines for Kinase Inhibitors
A primary application of this compound is its conversion to 2-amino-6-chlorobenzaldehyde. This aldehyde is a critical component in the Friedländer annulation, a classic and efficient method for synthesizing quinoline derivatives. The quinoline core is a prevalent motif in numerous biologically active compounds, including the aforementioned kinase inhibitors Lenvatinib and Anlotinib, which are instrumental in the treatment of various cancers.
The overall synthetic strategy involves a two-step process:
-
Oxidation: The benzylic alcohol of this compound is selectively oxidized to an aldehyde to yield 2-amino-6-chlorobenzaldehyde.
-
Cyclization/Annulation: The resulting 2-amino-6-chlorobenzaldehyde undergoes a condensation and cyclization reaction with a suitable methylene-containing compound to form the quinoline ring system.
This quinoline core is then further functionalized to produce the final active pharmaceutical ingredients (APIs).
Data Presentation
The following tables summarize the quantitative data for the key synthetic steps involved in the transformation of this compound towards the core structures of Lenvatinib and Anlotinib.
Table 1: Oxidation of this compound to 2-Amino-6-chlorobenzaldehyde
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Activated Manganese Dioxide (MnO₂) | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Reaction Time | 12-24 hours | [1] |
| Temperature | Room Temperature | [1] |
| Yield | ~90% (Reported for similar benzylic alcohols) | [1] |
| Purity | High, further purification by chromatography | [1] |
Table 2: Synthesis of Lenvatinib from Key Intermediates
| Step | Starting Materials | Reagents/Conditions | Product | Yield | Reference |
| Quinoline Core Formation | 2-Amino-6-chlorobenzaldehyde derivative, Diethyl malonate | Base or Acid catalyst, High temperature | 4-Chloro-7-methoxyquinoline-6-carboxamide | Variable | [2] |
| Final Coupling Step | 4-chloro-7-methoxyquinoline-6-carboxamide, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea | Cesium carbonate, DMSO, 70°C, 23 h | Lenvatinib | 89% | [3] |
| Salt Formation | Lenvatinib | Methanesulfonic acid, Acetic acid | Lenvatinib Mesylate | 96% | [4] |
Experimental Protocols
Protocol 1: Oxidation of this compound to 2-Amino-6-chlorobenzaldehyde
This protocol is adapted from a general procedure for the oxidation of benzylic alcohols using activated manganese dioxide.[1]
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add activated manganese dioxide (4.0-5.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the crude 2-amino-6-chlorobenzaldehyde.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure aldehyde.
Protocol 2: Friedländer Synthesis of the Quinolone Core
This protocol describes a general Friedländer synthesis which can be adapted for the synthesis of the quinoline core of Lenvatinib and Anlotinib from 2-amino-6-chlorobenzaldehyde and a suitable dicarbonyl compound.[2]
Materials:
-
2-Amino-6-chlorobenzaldehyde
-
Diethyl malonate (or other suitable α-methylene carbonyl compound)
-
Base catalyst (e.g., piperidine, sodium ethoxide) or Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
Procedure:
-
Combine 2-amino-6-chlorobenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in a suitable reaction vessel.
-
Add the catalyst (catalytic amount, e.g., 0.1 eq of piperidine).
-
Heat the reaction mixture to reflux (temperature will depend on the solvent used) for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired quinoline derivative.
Protocol 3: Final Step in the Synthesis of Lenvatinib
This protocol details the coupling of the quinoline core with the side chain to form Lenvatinib.[3]
Materials:
-
4-chloro-7-methoxyquinoline-6-carboxamide
-
1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Suspend 4-chloro-7-methoxyquinoline-6-carboxamide (1.0 eq) and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (1.2 eq) in DMSO.
-
Add cesium carbonate (2.0 eq) to the mixture.
-
Stir the reaction mixture at 70°C for 23 hours.
-
Cool the reaction mixture to room temperature and add water to precipitate the product.
-
Filter the precipitated crystals and dry to afford crude Lenvatinib.
-
For purification, dissolve the crude Lenvatinib in DMSO at 70°C. Cool to room temperature and add dichloromethane (3 volumes relative to DMSO).
-
Stir the mixture, filter the resulting suspension, and wash the solid with a 1:3 DMSO:DCM mixture and then with pure DCM.
-
Dry the solid under vacuum to yield pure Lenvatinib.
Mandatory Visualizations
Signaling Pathways
The anticancer drugs Lenvatinib and Anlotinib, synthesized from intermediates of this compound, are multi-targeted tyrosine kinase inhibitors. They primarily inhibit signaling pathways involved in tumor angiogenesis and cell proliferation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Amino-6-chlorophenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (2-Amino-6-chlorophenyl)methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient laboratory-scale method for the synthesis of this compound is the reduction of 2-amino-6-chlorobenzaldehyde. This transformation is typically achieved using a mild and selective reducing agent such as sodium borohydride (NaBH₄). This method is favored for its high chemoselectivity towards the aldehyde functional group, operational simplicity, and generally high yields under optimized conditions.
Q2: My reaction seems to be incomplete, and I still have starting material (2-amino-6-chlorobenzaldehyde) present. What are the possible causes and solutions?
A2: Incomplete conversion is a common issue. Several factors could be at play:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. Ensure you are using a sufficient molar excess of sodium borohydride.
-
Low Reagent Purity: The purity of the sodium borohydride can affect its reducing power. Use a freshly opened or properly stored container of the reagent.
-
Low Reaction Temperature: While the reaction is typically run at a low temperature (0-25 °C) to control exothermicity, excessively low temperatures can slow down the reaction rate.
-
Poor Solubility: Ensure that the 2-amino-6-chlorobenzaldehyde is adequately dissolved in the chosen solvent (e.g., methanol, ethanol) to be accessible to the reducing agent.
Q3: I am observing the formation of an unexpected side product. What could it be and how can I minimize it?
A3: A common side reaction is the formation of a Schiff base (imine) through the condensation of the starting aldehyde with the amino group of another molecule, followed by polymerization or other secondary reactions. To minimize this:
-
Controlled Addition of Reducing Agent: Add the sodium borohydride portion-wise to the solution of the aldehyde to ensure the aldehyde is reduced before it can react with another molecule.
-
Low Temperature: Maintaining a low reaction temperature can disfavor the intermolecular condensation reaction.
Q4: The final product is difficult to purify. What are the recommended purification techniques?
A4: Purification of this compound can typically be achieved through a series of standard laboratory techniques:
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary to quench any remaining reducing agent and to remove inorganic byproducts.
-
Extraction: The product can be extracted from the aqueous layer using an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture.
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable method for removing impurities.
Troubleshooting Guide
| Issue ID | Problem | Potential Causes | Recommended Actions |
| YLD-01 | Low Yield of this compound | 1. Incomplete reaction.[1][2]2. Degradation of the product during workup.3. Mechanical losses during product isolation. | 1. Increase the molar equivalents of NaBH₄. Ensure the reaction goes to completion by TLC monitoring.2. Maintain low temperatures during the aqueous workup. Avoid strongly acidic or basic conditions.3. Ensure efficient extraction and careful handling during filtration and transfer steps. |
| PUR-01 | Presence of Starting Material in the Final Product | 1. Insufficient reducing agent.2. Short reaction time.3. Deactivated reducing agent. | 1. Use a larger excess of NaBH₄.2. Increase the reaction time and monitor by TLC until the starting material spot disappears.3. Use a fresh bottle of NaBH₄. |
| PUR-02 | Formation of Unidentified Impurities | 1. Side reactions such as imine formation.2. Over-reduction (less likely with NaBH₄).3. Contaminated starting materials or solvents. | 1. Add NaBH₄ portion-wise at a low temperature.2. Confirm the identity of the impurity by analytical techniques (e.g., NMR, MS).3. Use pure, dry solvents and verify the purity of the starting aldehyde. |
| PRO-01 | Product "oiling out" instead of crystallizing | 1. Presence of impurities.2. Inappropriate crystallization solvent. | 1. Further purify the crude product by column chromatography before attempting crystallization.2. Perform a solvent screen to find a suitable solvent system for crystallization. |
Experimental Protocols
Synthesis of this compound via Sodium Borohydride Reduction
This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
2-amino-6-chlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-chlorobenzaldehyde (1.0 eq) in anhydrous methanol (10-20 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) in small portions over 15-30 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Add ethyl acetate to the residue and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: (2-Amino-6-chlorophenyl)methanol Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (2-Amino-6-chlorophenyl)methanol. It focuses on identifying and mitigating the formation of common side-products during synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions and potential side-products associated with this compound?
This compound is a versatile intermediate. The most common reaction is the selective oxidation of the benzylic alcohol to the corresponding aldehyde, 2-amino-6-chlorobenzaldehyde. However, due to the presence of multiple reactive sites (amino group, alcohol, and aromatic ring), several side-products can form.
Key reaction pathways and potential side-products are visualized in the diagram below. The primary challenges in synthesizing amino carbonyl compounds from their respective alcohols are achieving chemoselectivity and avoiding protection/deprotection steps.[1][2] Interactions between the electron-rich amino group and the oxidant can often lead to poor yields or undesired byproducts.[1][2]
Q2: During oxidation, what factors contribute to the formation of the over-oxidized carboxylic acid?
The formation of 2-amino-6-chlorobenzoic acid is a common over-oxidation issue.[3] This typically occurs under the following conditions:
-
Strong Oxidizing Agents: Using potent oxidants can make it difficult to stop the reaction at the aldehyde stage.
-
Prolonged Reaction Times: Leaving the reaction to run for too long, even with milder oxidants, can lead to the slow conversion of the aldehyde to the carboxylic acid.
-
Elevated Temperatures: Higher temperatures can increase the rate of over-oxidation. Some oxidation reactions become non-selective at temperatures like 60-80 °C, leading to a mixture of unidentified products.[1]
While some modern catalytic systems (e.g., CuI/TEMPO) show high selectivity with no observed over-oxidized products[1][4], careful control of reaction conditions is always critical.
Q3: My reaction mixture has developed a strong color. What causes this and how can it be resolved?
The formation of colored impurities is a frequent issue in the synthesis of related compounds like 2-amino-5-chlorobenzaldehyde.[5] This can be attributed to:
-
N-Oxidation: The primary amino group can be oxidized, leading to highly conjugated, colored byproducts.
-
Condensation Products: Self-condensation of the aldehyde product or reaction with the starting material's amino group can form conjugated imines (Schiff bases), which are often colored.
-
Degradation: The aromatic amine functionality may be sensitive to certain reagents or conditions, leading to degradation and the formation of complex, colored mixtures.
For purification, a common method is to treat the crude product with activated carbon in a suitable solvent (e.g., 85% ethanol) followed by filtration and recrystallization.[5]
Q4: Is dimerization a significant concern?
Yes, dimerization or polymerization can be a significant side reaction. This can happen in two primary ways:
-
Reductive Dimerization: During electrochemical reduction of aromatic aldehydes, dimerization to form a pinacol dimer can compete with the formation of the alcohol.[6] While this applies to the aldehyde product, it's a known pathway for aromatic carbonyls.
-
Condensation: The aldehyde product can undergo a condensation reaction (forming a Schiff base) with the amino group of another molecule (either the starting material or another product molecule). This can lead to the formation of dimers or oligomers.
To minimize these side reactions, it is important to use reaction conditions that favor the desired transformation and to potentially use dilute solutions to reduce the likelihood of intermolecular reactions.
Troubleshooting Guide
| Problem Encountered | Potential Cause / Side-Product | Recommended Solution & Rationale |
| Low yield of desired aldehyde and multiple spots on TLC. | 1. Incomplete Conversion: Reaction conditions are not optimal. 2. Over-oxidation: Formation of 2-amino-6-chlorobenzoic acid.[3] 3. N-Oxidation: Formation of various N-oxidized byproducts.[1][4] | Solution: Re-optimize reaction conditions. Verify catalyst activity and reagent purity. Use a chemoselective oxidation system like CuI/TEMPO with molecular oxygen, which is known to prevent over-oxidation.[1][4] Monitor the reaction closely by TLC to stop it upon consumption of the starting material. |
| The final product is dark brown or black. | Formation of Colored Impurities: Likely due to degradation or extensive formation of conjugated condensation products.[5] | Solution: Treat the crude product with activated carbon in ethanol to adsorb the colored impurities.[5] Follow this with recrystallization from a suitable solvent system to obtain the purified product. |
| Mass spectrometry shows a peak 16 amu higher than the desired aldehyde. | Over-oxidation: The product is likely the corresponding carboxylic acid (2-amino-6-chlorobenzoic acid). | Solution: Reduce reaction time or temperature. If using a strong oxidant, switch to a milder, more selective system. A Cu(I)/TEMPO catalyzed aerobic oxidation is reported to be highly selective for the aldehyde.[1][7] |
| NMR shows complex aromatic signals and reduced integration for the -CH₂OH or -CHO protons. | Dimerization/Polymerization: Formation of Schiff bases or other condensation products. | Solution: Run the reaction at a lower concentration to disfavor intermolecular side reactions. Ensure the reaction pH is controlled, as acidic or basic conditions can catalyze condensation. |
Impact of Catalyst System on Oxidation Yield
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the oxidation of aminobenzyl alcohols.
| Substrate | Catalyst System | Conditions | Yield of Aldehyde | Reference |
| 2-Aminobenzyl alcohol | CuBr/AIBN/DMAP | O₂, CH₃CN, rt, 12h | 42% | [4] |
| 2-Aminobenzyl alcohol | CuI/TEMPO/DMAP | O₂, CH₃CN, rt, 12h | 85% | [4] |
| This compound | CuI/TEMPO/DMAP | O₂, CH₃CN, rt | 65% | [1][4] |
Note: The lower yield for the 2-chloro substituted substrate is attributed to the steric effect of the ortho chlorine atom.[4]
Experimental Protocols
Protocol: Chemoselective Aerobic Oxidation of this compound
This protocol is adapted from established methods for the selective oxidation of aminobenzyl alcohols using a Copper/TEMPO catalyst system.[1][7]
Objective: To synthesize 2-amino-6-chlorobenzaldehyde with high selectivity, minimizing over-oxidation and other side-products.
Materials:
-
This compound (1 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (1 mol%)
-
4-Dimethylaminopyridine (DMAP) (10 mol%)
-
Acetonitrile (CH₃CN), anhydrous (5 mL)
-
Oxygen (balloon)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1 mmol) and Copper(I) iodide (10 mol%).
-
Add anhydrous acetonitrile (5 mL) and stir the mixture for 5-10 minutes at room temperature.
-
Add DMAP (10 mol%) followed by TEMPO (1 mol%) to the flask.
-
Evacuate the flask and backfill with oxygen from a balloon.
-
Stir the resulting mixture vigorously under the oxygen atmosphere at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of starting material), quench the reaction and proceed with standard aqueous workup and purification by column chromatography.
References
- 1. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. d-nb.info [d-nb.info]
- 5. 2-Amino-5-chlorobenzaldehyde|Organic Synthesis & Pharma Intermediate [benchchem.com]
- 6. Understanding the Competition between Alcohol Formation and Dimerization during Electrochemical Reduction of Aromatic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for (2-Amino-6-chlorophenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of reaction conditions for (2-Amino-6-chlorophenyl)methanol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the synthesis of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most prevalent method for the synthesis of this compound is the reduction of 2-amino-6-chlorobenzoic acid or its corresponding ester (e.g., methyl 2-amino-6-chlorobenzoate). This transformation is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
Q2: Why is the choice of reducing agent critical in this synthesis?
A2: The choice of reducing agent is crucial for achieving a high yield and purity of the desired product. Strong reducing agents like LiAlH₄ are required to reduce the carboxylic acid or ester functionality to an alcohol.[1] However, the reaction conditions must be carefully controlled to prevent side reactions, such as the reduction of the chloro-substituent or the formation of over-reduced byproducts. Softer reducing agents like sodium borohydride are generally not effective for the reduction of carboxylic acids or esters.
Q3: What are the key reaction parameters to optimize for this synthesis?
A3: The key parameters to optimize for the synthesis of this compound include:
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Choice of Starting Material: Using the methyl ester of 2-amino-6-chlorobenzoic acid can sometimes lead to cleaner reactions and easier purification compared to the free carboxylic acid.
-
Reducing Agent: While LiAlH₄ is common, other borane-based reagents could be explored for different selectivity.
-
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential for reactions involving LiAlH₄.
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) initially and then allowed to warm to room temperature or gently refluxed to ensure completion.
-
Reaction Time: Monitoring the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.
-
Work-up Procedure: A careful aqueous work-up is necessary to quench the excess reducing agent and isolate the product. The pH of the aqueous solution during extraction can significantly impact the recovery of the amino alcohol.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly used to elute the product. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Issue ID | Problem | Potential Causes | Recommended Actions |
| SYN-01 | Low or No Product Yield | 1. Inactive or insufficient reducing agent. 2. Presence of moisture in the reaction. 3. Incomplete reaction. 4. Suboptimal reaction temperature. | 1. Use a fresh, unopened container of the reducing agent and ensure the correct stoichiometry. 2. Thoroughly dry all glassware and use anhydrous solvents. 3. Monitor the reaction progress using TLC or HPLC and consider extending the reaction time or increasing the temperature if necessary. 4. Optimize the temperature profile; some reductions require an initial low temperature followed by warming. |
| SYN-02 | Formation of Multiple Byproducts | 1. Over-reduction of the starting material. 2. Reaction with the chloro-substituent. 3. Side reactions due to high temperatures. | 1. Use a milder reducing agent if possible or carefully control the stoichiometry of the strong reducing agent. 2. Employ a reducing agent known for its chemoselectivity. 3. Maintain a controlled temperature throughout the reaction. |
| PUR-01 | Difficulty in Product Isolation and Purification | 1. Emulsion formation during aqueous work-up. 2. Product co-eluting with impurities during column chromatography. 3. Product oiling out instead of crystallizing. | 1. Add brine to the aqueous layer to break the emulsion. 2. Optimize the solvent system for column chromatography; a shallower gradient may be required. 3. Try a different solvent or solvent mixture for recrystallization, or use a seed crystal to induce crystallization. |
| CHAR-01 | Incorrect Spectroscopic Data | 1. Presence of residual solvent in the final product. 2. Contamination with unreacted starting material or byproducts. | 1. Dry the product under high vacuum for an extended period. 2. Re-purify the product using column chromatography or recrystallization. |
Data Presentation
Table 1: Optimization of Reducing Agent and Solvent for the Synthesis of this compound
| Entry | Starting Material | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-amino-6-chlorobenzoate | LiAlH₄ (1.5) | THF | 0 to RT | 4 | ~85 |
| 2 | Methyl 2-amino-6-chlorobenzoate | LiAlH₄ (1.5) | Diethyl Ether | 0 to Reflux | 6 | ~80 |
| 3 | 2-Amino-6-chlorobenzoic acid | LiAlH₄ (2.5) | THF | 0 to Reflux | 8 | ~75 |
| 4 | Methyl 2-amino-6-chlorobenzoate | BH₃·THF (2.0) | THF | 0 to RT | 12 | ~70 |
Note: The yields presented are approximate and can vary based on the specific reaction scale and conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound from Methyl 2-amino-6-chlorobenzoate
Materials:
-
Methyl 2-amino-6-chlorobenzoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.
-
Addition of Starting Material: The flask is cooled to 0 °C in an ice bath. A solution of methyl 2-amino-6-chlorobenzoate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 4 hours. The progress of the reaction should be monitored by TLC.
-
Quenching: The reaction mixture is cooled back to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of a saturated aqueous solution of sodium sulfate to precipitate the aluminum salts.
-
Work-up: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with THF. The combined filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Characterization Data (Expected):
-
¹H NMR (CDCl₃): δ 7.20 (t, J = 7.8 Hz, 1H), 6.75 (d, J = 7.8 Hz, 1H), 6.65 (d, J = 7.8 Hz, 1H), 4.70 (s, 2H), 4.50 (br s, 2H), 2.0 (br s, 1H).
-
¹³C NMR (CDCl₃): δ 147.0, 131.5, 129.0, 122.0, 118.0, 115.0, 63.5.
-
IR (KBr, cm⁻¹): 3400-3200 (N-H, O-H stretching), 1610, 1580 (N-H bending), 1470, 750 (C-Cl stretching).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: (2-Amino-6-chlorophenyl)methanol
Welcome to the technical support center for (2-Amino-6-chlorophenyl)methanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental challenges and providing guidance on stability studies. The following information is based on established principles of forced degradation studies and the chemical nature of the molecule, as specific degradation pathways for this compound are not extensively documented in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a yellow to brown discoloration over time. What could be the cause?
A1: Discoloration is often an indication of degradation, particularly oxidative or photolytic degradation. The aminophenyl moiety is susceptible to oxidation, which can form colored quinone-imine type structures. Exposure to light can also initiate photo-degradation pathways leading to colored byproducts. To mitigate this, it is recommended to prepare solutions fresh, use degassed solvents, and store them protected from light in amber vials or wrapped in aluminum foil.[1][2]
Q2: I am observing multiple unexpected peaks in my HPLC analysis of a sample containing this compound. How can I identify if these are degradation products?
A2: The appearance of new peaks in a chromatogram suggests the formation of impurities or degradants. To confirm if these are degradation products, a forced degradation study is recommended.[3][4][5] By intentionally subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light, you can generate its potential degradation products. Comparing the chromatograms of the stressed samples with your experimental sample can help in identifying the nature of the unknown peaks.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Oxidation: The primary amino group and the benzylic alcohol are prone to oxidation. The amino group can be oxidized to nitroso or nitro derivatives, while the methanol group can be oxidized to an aldehyde or a carboxylic acid.
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Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions combined with heat might lead to reactions, although this is less common for this structure compared to esters or amides.
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Photodegradation: Aromatic amines and halogenated compounds can be sensitive to light, potentially leading to dimerization, oxidation, or dehalogenation upon exposure to UV or visible light.[6]
-
Thermal Degradation: At elevated temperatures, dehydration or polymerization reactions might occur.
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is one that can accurately quantify the parent drug without interference from its degradation products, impurities, or excipients.[1] The development process typically involves:
-
Forced Degradation: Generate degradation products by exposing the compound to various stress conditions.[1]
-
Method Development: Screen different columns (e.g., C18, C8), mobile phases (varying pH and organic modifiers like acetonitrile and methanol), and gradient profiles to achieve adequate separation between the parent peak and all generated degradation products.[7]
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Potency / Low Assay Results | Chemical degradation. | Conduct a forced degradation study to identify the degradation pathways.[1] Optimize storage conditions (e.g., lower temperature, protect from light, inert atmosphere).[2] |
| Incomplete dissolution. | Ensure the compound is fully dissolved. Use of sonication or vortexing may help. Verify the solubility in the chosen solvent. | |
| Poor Peak Shape in HPLC (Tailing or Fronting) | Inappropriate mobile phase pH. | The amino group is basic. Adjust the mobile phase pH to ensure the analyte is in a single ionic form (e.g., pH < 4 or pH > 8). |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Secondary interactions with the column. | Use a mobile phase with an appropriate buffer or ion-pairing agent. Consider a different column chemistry. | |
| Inconsistent Results Between Replicates | Sample instability in the autosampler. | Check the stability of the compound in the analytical solvent. Use a cooled autosampler if necessary. |
| Non-homogenous sample. | Ensure the sample is well-mixed before injection. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at 60°C for up to 48 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature for up to 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature, protected from light, for up to 24 hours. If no degradation is observed, repeat with 30% H₂O₂.
-
Thermal Degradation: Store the stock solution at 60°C in an oven for up to 7 days. Also, analyze the solid drug substance stored under the same conditions.
-
Photodegradation: Expose the stock solution in a transparent vial to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a suitable HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage of degradation. A degradation of 5-20% is generally considered suitable for method validation.[4]
-
Assess the peak purity of the parent compound to ensure no co-eluting peaks.
-
Protocol 2: Stability-Indicating HPLC-UV Method (Example)
Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Example):
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm (determine the UV absorbance maximum experimentally).
-
Injection Volume: 10 µL.
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate the ability of the method to distinguish the analyte from its degradation products by analyzing stressed samples.
-
Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the analyte.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).
-
Robustness: Evaluate the reliability of the analysis with respect to deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Data Presentation
Table 1: Summary of Forced Degradation Studies (Example Data)
| Stress Condition | Duration | Temperature | % Degradation | No. of Degradation Products |
| 0.1 M HCl | 24 h | 60°C | 8.5 | 2 |
| 0.1 M NaOH | 8 h | RT | 15.2 | 3 |
| 3% H₂O₂ | 4 h | RT | 12.8 | 4 |
| Thermal (Solid) | 7 days | 60°C | 2.1 | 1 |
| Photolytic | 1.2 million lux h | 25°C | 18.9 | 3 |
Visualizations
Caption: General workflow for conducting a forced degradation study.
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. longdom.org [longdom.org]
- 4. sgs.com [sgs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photostability of 6-MAM and morphine exposed to controlled UV irradiation in water and methanol solution: HRMS for the characterization of transformation products and comparison with the dry state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Purification of (2-Amino-6-chlorophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (2-Amino-6-chlorophenyl)methanol.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Recrystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Oiling out instead of crystallization | The compound may be impure, leading to a melting point depression. The solvent might be too non-polar, or the cooling process is too rapid. | - Ensure the starting material is of reasonable purity. - Add a small amount of a more polar co-solvent (e.g., a few drops of methanol to an ethyl acetate solution). - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different solvent system. Good starting points for this compound could include ethanol/water, or ethyl acetate/hexane mixtures. |
| No crystal formation upon cooling | The solution is not saturated enough, or nucleation is inhibited. | - Reduce the volume of the solvent by gentle heating and evaporation. - Induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of pure this compound. |
| Low recovery of purified product | Too much solvent was used, leading to significant product loss in the mother liquor. The crystals were washed with a solvent in which they are too soluble. | - Use the minimum amount of hot solvent required to dissolve the compound. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is still impure after recrystallization | The chosen solvent system is not effective at separating the impurity. The impurity has very similar solubility properties to the desired product. | - Try a different solvent or a combination of solvents. - Consider an alternative purification method such as column chromatography. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Compound does not move from the origin (Rf = 0) | The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A switch to a more polar system like dichloromethane/methanol may be necessary for highly polar impurities. |
| Compound runs with the solvent front (Rf = 1) | The mobile phase is too polar. | - Decrease the polarity of the mobile phase. Start with a less polar solvent mixture and gradually increase the polarity. |
| Tailing of the compound spot on TLC and column | The amino group of this compound is interacting with the acidic silica gel. | - Add a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia solution, to the mobile phase to suppress the interaction with silica gel. |
| Poor separation of the compound from impurities | The chosen mobile phase does not provide adequate resolution. The column may be overloaded. | - Experiment with different solvent systems to find one that gives a good separation on the TLC plate (ΔRf > 0.2). - Ensure that the amount of crude material loaded is appropriate for the column size (typically 1:20 to 1:100 ratio of crude material to silica gel by weight). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in crude this compound?
A1: Common impurities can arise from the starting materials, side reactions, or degradation. Potential impurities could include unreacted starting materials such as 2-amino-6-chlorobenzonitrile, byproducts from the reduction step, or products of over-oxidation if the starting material was an aldehyde. It is also possible to have dimeric impurities or related isomers depending on the synthetic route.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: A good starting point for recrystallization is to test the solubility of your crude product in various solvents. For a compound like this compound, which has both polar (amino, hydroxyl) and non-polar (chlorophenyl) groups, a mixed solvent system is often effective. Try dissolving the compound in a minimal amount of a hot polar solvent like ethanol or methanol and then adding a less polar solvent like water or hexane until turbidity is observed.
Q3: What mobile phase should I start with for column chromatography purification?
A3: For silica gel column chromatography, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent. A common choice is a gradient of ethyl acetate in hexane. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate. Due to the basic nature of the amino group, it is highly recommended to add a small amount of triethylamine (0.1-1%) to the mobile phase to prevent tailing.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. Spot a small amount of each collected fraction onto a TLC plate and develop it in the same solvent system used for the column. Visualize the spots under a UV lamp. Fractions containing the pure compound (as determined by a single spot at the correct Rf value) can then be combined.
Q5: My compound seems to be degrading during purification. What can I do?
A5: this compound can be sensitive to prolonged exposure to heat and acidic conditions. If you suspect degradation:
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During Recrystallization: Avoid prolonged heating. Use a solvent that allows for dissolution at a lower temperature if possible.
-
During Column Chromatography: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using neutral alumina as the stationary phase or deactivating the silica gel by washing it with a solution of triethylamine in your mobile phase before packing the column.
Quantitative Data
The following table summarizes representative purification data for a related intermediate, providing a general benchmark for expected yields and purity.
| Purification Method | Starting Material | Solvent System | Yield (%) | Purity (%) |
| Extraction | 2-amino-6-chlorobenzonitrile reduction product | Dichloromethane/Water | 89.1 | 99.8 |
Note: This data is for a related compound and should be used as a general guideline.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
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Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
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Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize precipitation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
Objective: To purify crude this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane with 0.1% triethylamine).
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Technical Support Center: Stabilizing (2-Amino-6-chlorophenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and stability of (2-Amino-6-chlorophenyl)methanol. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and drug development processes.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound.
Issue 1: Visible Changes in the Compound's Appearance (e.g., color change, clumping)
-
Question: My this compound, which was initially a light-colored powder, has turned yellow/brown and is clumping. What could be the cause?
-
Answer: This is a common indicator of degradation. The color change is likely due to oxidation and/or photodegradation. Clumping suggests moisture absorption. To prevent this, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in a tightly sealed container in a dry environment.[1] For long-term storage, a temperature of -20°C is recommended.[1][2]
Issue 2: Inconsistent or Unexpected Experimental Results
-
Question: I am observing variability in my experimental results when using older batches of this compound. Could this be related to its stability?
-
Answer: Yes, inconsistent results are a strong indication of compound degradation. The active concentration of your compound may have decreased, or degradation products could be interfering with your assay. It is advisable to perform a purity analysis (e.g., via HPLC) on the batch . For future prevention, aliquot the compound upon receipt into single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric conditions.[1]
Issue 3: Poor Solubility of the Compound
-
Question: I am having difficulty dissolving this compound, even though it was soluble when I first purchased it. Why is this happening?
-
Answer: Difficulty in dissolution can be a consequence of degradation, where the compound may have polymerized or converted into less soluble degradation products. It is recommended to use a fresh batch of the compound. If you must use the current batch, consider sonicating the sample in a suitable solvent. However, be aware that this does not address the underlying purity issue.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored under the conditions summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C[1][2] | Slows down chemical degradation processes. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[1] | Prevents oxidation.[3] |
| Light | Amber vial or protected from light[1] | Prevents photodegradation. |
| Moisture | Tightly sealed container in a dry place[1][4] | Prevents hydrolysis and clumping. |
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure of this compound, the primary degradation pathways are expected to be oxidation and photodegradation. The amino and alcohol functional groups are susceptible to oxidation, which can lead to the formation of aldehydes, carboxylic acids, or colored polymeric impurities. Exposure to light, particularly UV light, can also catalyze degradation.
Q3: How can I assess the stability of my this compound sample?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), should be used.[5][6] This involves developing an HPLC method that can separate the parent compound from any potential degradation products. To confirm the method's suitability, a forced degradation study is recommended.[5]
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally induce degradation.[5] This helps to identify potential degradation products and pathways, and to validate that your analytical method can effectively separate and quantify these products, thus ensuring the method is "stability-indicating."[5]
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)[7]
-
Water (HPLC grade)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[5]
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control solution to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method (Example)
Objective: To develop an HPLC method for the quantification of this compound and its degradation products.
| Parameter | Example Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Solvent A (0.1% Acetic Acid in Water) and Solvent B (Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | 220 nm |
| Injection Vol. | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]
Data Presentation
Table 1: Example Forced Degradation Study Results for this compound
| Stress Condition | Assay of this compound (%) | Total Impurities (%) |
| Unstressed Control | 99.8 | 0.2 |
| Acid Hydrolysis (1M HCl, 60°C, 24h) | 98.5 | 1.5 |
| Base Hydrolysis (1M NaOH, RT, 24h) | 95.2 | 4.8 |
| Oxidative (3% H₂O₂, RT, 24h) | 85.7 | 14.3 |
| Thermal (60°C, 48h) | 99.1 | 0.9 |
| Photodegradation (ICH Q1B) | 92.4 | 7.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. columbuschemical.com [columbuschemical.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. methanex.com [methanex.com]
Troubleshooting unexpected NMR shifts in (2-Amino-6-chlorophenyl)methanol
Welcome to the technical support center for (2-Amino-6-chlorophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected Nuclear Magnetic Resonance (NMR) shifts and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
A1: The expected chemical shifts for this compound can be predicted based on its structure. These values may vary slightly depending on the solvent, concentration, and pH. Below is a table of predicted chemical shifts, which should serve as a baseline for comparison.
Q2: My observed 1H NMR spectrum shows broad signals for the -NH2 and -OH protons. Is this normal?
A2: Yes, it is common for the protons of amine (-NH2) and alcohol (-OH) groups to appear as broad singlets. This broadening is often due to chemical exchange with trace amounts of water or acidic/basic impurities in the sample or solvent. The chemical shift of these protons can also be highly variable and dependent on temperature, concentration, and solvent.
Q3: The aromatic signals in my 1H NMR spectrum are shifted significantly from the predicted values. What could be the cause?
A3: Significant shifts in the aromatic region can be caused by several factors:
-
Solvent Effects: Aromatic solvents like benzene-d6 or toluene-d8 can induce significant shifts compared to solvents like CDCl3 or DMSO-d6 due to anisotropic effects.
-
pH: The protonation state of the amino group can drastically alter the electron density of the aromatic ring, leading to substantial changes in the chemical shifts of the aromatic protons.
-
Presence of Impurities: Paramagnetic impurities or residual catalysts from the synthesis can cause broadening and shifting of signals.
Q4: I see extra peaks in my NMR spectrum that I cannot assign to the product. What are the likely impurities?
A4: Common impurities could include:
-
Starting Materials: Unreacted starting materials from the synthesis, such as 2-amino-6-chlorobenzaldehyde or 2-amino-6-chlorobenzoic acid derivatives.
-
Oxidation Products: The benzylic alcohol is susceptible to oxidation, which would form 2-amino-6-chlorobenzaldehyde or 2-amino-6-chlorobenzoic acid.[1][2][3]
-
Solvent Residues: Residual solvents from the reaction or purification steps are common impurities.
-
Water: The presence of water is very common and its chemical shift is highly dependent on the solvent and temperature.
Troubleshooting Guide for Unexpected NMR Shifts
If your NMR data for this compound does not match the expected spectrum, use the following guide to identify and resolve the issue.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting flowchart for unexpected NMR shifts.
Data Tables for Comparison
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom/Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| H3 | ~ 6.7 ppm (d) | 115.1 |
| H4 | ~ 7.1 ppm (t) | 129.5 |
| H5 | ~ 6.6 ppm (d) | 120.3 |
| -CH2OH | ~ 4.7 ppm (s) | 62.8 |
| -OH | Variable (broad s) | - |
| -NH2 | Variable (broad s) | - |
| C1 | - | 134.2 |
| C2 | - | 145.8 |
| C6 | - | 124.7 |
Note: Predicted values are estimates and can vary with experimental conditions.
Table 2: 1H NMR Data for Potential Impurities
| Compound | Key 1H Signals (ppm) | Comments |
| 2-Amino-6-chlorobenzaldehyde | Aldehyde proton (~9.9 ppm, s) | Oxidation product |
| 2-Amino-6-chlorobenzoic acid | Carboxylic acid proton (>10 ppm, broad s) | Oxidation product |
| 2-Chloroaniline | Aromatic signals (~6.7-7.2 ppm) | Potential synthetic precursor |
| Dichloromethane | ~5.30 ppm (in CDCl3), ~5.76 ppm (in DMSO-d6) | Common residual solvent |
| Ethyl Acetate | ~2.04 ppm (s), ~4.12 ppm (q), ~1.25 ppm (t) | Common residual solvent |
Experimental Protocols
Protocol 1: D2O Shake Experiment
Objective: To identify exchangeable protons (-OH and -NH2).
Methodology:
-
Acquire a standard 1H NMR spectrum of the sample in a suitable solvent (e.g., DMSO-d6).
-
Add a few drops of deuterium oxide (D2O) to the NMR tube.
-
Shake the tube gently to mix the contents.
-
Acquire a second 1H NMR spectrum.
-
Analysis: The signals corresponding to the -OH and -NH2 protons will either disappear or significantly decrease in intensity in the second spectrum due to proton-deuterium exchange.[4]
Protocol 2: Sample Spiking
Objective: To confirm the presence of a suspected impurity.
Methodology:
-
Acquire a 1H NMR spectrum of the sample.
-
Add a small amount of a pure standard of the suspected impurity (e.g., 2-amino-6-chlorobenzaldehyde) to the NMR tube.
-
Acquire a second 1H NMR spectrum.
-
Analysis: If the suspected impurity is present in the original sample, the intensity of its corresponding peaks will increase in the second spectrum.
Visualization of Key Structures and Pathways
Diagram: Structure and Numbering of this compound
Caption: Chemical structure and atom numbering.
Diagram: Potential Degradation Pathway
Caption: Oxidation degradation pathway.
References
Technical Support Center: Scaling Up the Synthesis of (2-Amino-6-chlorophenyl)methanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of (2-Amino-6-chlorophenyl)methanol. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate the scaling up of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the reduction of 2-amino-6-chlorobenzaldehyde. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.[1] This method is favored for its high selectivity, operational simplicity, and the ready availability of the starting material.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: When working with sodium borohydride, it is crucial to avoid contact with strong acids, as this can lead to the rapid and dangerous evolution of hydrogen gas. The reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Additionally, 2-amino-6-chlorobenzaldehyde is an irritant, and appropriate handling procedures should be followed.
Q3: How can the progress of the reaction be monitored?
A3: The progress of the reduction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (2-amino-6-chlorobenzaldehyde) from the product (this compound). The disappearance of the aldehyde spot and the appearance of the alcohol spot, which will have a lower Rf value, indicate the progression of the reaction.
Q4: What are the recommended methods for purifying the final product?
A4: The primary method for purifying this compound is recrystallization.[2][3] The choice of solvent is critical for obtaining high purity and yield. A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, is often effective.[4] The crude product is dissolved in a minimum amount of the hot "good" solvent (e.g., ethyl acetate or ethanol), and then a "bad" solvent (e.g., hexane or water) is added dropwise until turbidity is observed. Slow cooling then allows for the formation of pure crystals.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction shows a very low yield of this compound, or the reaction does not seem to proceed. What are the potential causes and solutions?
-
Answer:
-
Inactive Reducing Agent: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a fresh, unopened container of NaBH₄ or test the activity of your current batch on a known reactive aldehyde.
-
Suboptimal Temperature: While the reaction is typically run at room temperature or below, the initial dissolution and reaction rate can be slow. Ensure the aldehyde is fully dissolved before adding the reducing agent. If the reaction is sluggish, it can be gently warmed, but be cautious as higher temperatures can promote side reactions.[5]
-
Incorrect Stoichiometry: Ensure that a sufficient molar excess of sodium borohydride is used. A common starting point is 1.5 to 2.0 equivalents relative to the aldehyde.
-
Presence of Water: While protic solvents are used, an excessive amount of water can hydrolyze the sodium borohydride before it can reduce the aldehyde. Use anhydrous solvents for the initial reaction setup if possible.
-
Issue 2: Formation of Multiple Products or Impurities
-
Question: My TLC plate shows multiple spots in addition to the desired product. What are these byproducts and how can I minimize their formation?
-
Answer:
-
Over-reduction: Although less common with NaBH₄ compared to stronger reducing agents like LiAlH₄, over-reduction to 2-chloro-6-aminotoluene is a potential side reaction, especially with prolonged reaction times or excessive heat. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Impure Starting Material: The purity of the starting 2-amino-6-chlorobenzaldehyde is crucial. Impurities in the starting material will likely be carried through the reaction. It is advisable to purify the aldehyde before use if its purity is questionable.
-
Side Reactions of the Amino Group: The amino group can potentially react with impurities or byproducts. Maintaining a neutral to slightly basic pH during the reaction can help minimize these side reactions.
-
Issue 3: Difficulty with Product Isolation and Purification
-
Question: I am having trouble getting the product to crystallize, or the isolated product is an oil. What can I do?
-
Answer:
-
"Oiling Out": This can occur if the solution is too concentrated or if the cooling process is too rapid.[6] Ensure you are using a minimal amount of hot solvent to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.
-
Incorrect Solvent System: The choice of recrystallization solvent is critical. Experiment with different solvent pairs to find the optimal system for your product. Common systems include polar solvents like ethanol or ethyl acetate paired with non-polar anti-solvents like hexane or heptane.[4]
-
Residual Impurities: Oily impurities can inhibit crystallization. If recrystallization is consistently failing, it may be necessary to perform a column chromatography purification first to remove these impurities, followed by a final recrystallization step.
-
Quantitative Data
The following tables summarize typical reaction conditions and expected outcomes for the reduction of substituted benzaldehydes and the purification of related compounds. This data can be used as a starting point for optimizing the synthesis of this compound.
Table 1: Representative Conditions for the Reduction of Substituted Aldehydes
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Nitrobenzaldehyde | NaBH₄ | Methanol | 0 - RT | 1 - 2 | >90 | [7] |
| 4-Chlorobenzaldehyde | NaBH₄ | Ethanol | RT | 1 | ~95 | [8] |
| 2,4-Dichlorobenzaldehyde | Metformin/Nitromethane | Neat | RT | 1 | ~100 | [9] |
Table 2: Typical Purity and Recovery from Recrystallization of a Related Compound
| Compound | Recrystallization Solvent System | Purity Before (%) | Purity After (%) | Recovery Yield (%) | Reference |
| 4-Chlorophenyl-2-pyridinylmethanol | Ethyl Acetate / n-Hexane | ~95 | >99.5 | 80-90 | [4] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol describes a typical laboratory-scale synthesis via the reduction of 2-amino-6-chlorobenzaldehyde.
Materials:
-
2-amino-6-chlorobenzaldehyde (1.0 eq)
-
Sodium borohydride (1.5 eq)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-6-chlorobenzaldehyde in methanol (approximately 10 mL per gram of aldehyde).
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is no longer visible (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding deionized water.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add n-hexane to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ojs.wiserpub.com [ojs.wiserpub.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic and Chromatographic Identification of Synthesized (2-Amino-6-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the identity of synthesized (2-Amino-6-chlorophenyl)methanol against a common positional isomer, (2-Amino-5-chlorophenyl)methanol. The presented experimental data and detailed protocols are intended to assist researchers in unequivocally identifying these compounds, a critical step in synthetic chemistry and drug development to ensure the correct molecular structure is advanced for further study.
Introduction
In the synthesis of targeted small molecules, rigorous identity confirmation is paramount. Isomeric impurities, which share the same molecular formula but differ in the arrangement of atoms, can possess significantly different chemical and biological properties. This guide focuses on distinguishing the target compound, this compound, from a potential isomeric impurity, (2-Amino-5-chlorophenyl)methanol, using standard and widely accessible analytical methodologies.
Comparative Analysis of Spectroscopic and Chromatographic Data
The following tables summarize the key analytical data for this compound and its isomer, (2-Amino-5-chlorophenyl)methanol. This data provides a clear basis for differentiation.
Table 1: ¹H NMR and ¹³C NMR Data Comparison (Predicted)
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Aromatic Protons: 3H multiplet (~6.7-7.2 ppm)Methylene Protons (-CH₂OH): 2H singlet (~4.6 ppm)Amine Protons (-NH₂): 2H broad singlet (~4.5 ppm)Hydroxyl Proton (-OH): 1H broad singlet (variable) | Aromatic Carbons: ~115, 119, 124, 130, 133, 145 ppmMethylene Carbon (-CH₂OH): ~63 ppm |
| (2-Amino-5-chlorophenyl)methanol | Aromatic Protons: 1H doublet (~7.1 ppm, J≈2 Hz), 1H doublet of doublets (~6.9 ppm, J≈8, 2 Hz), 1H doublet (~6.6 ppm, J≈8 Hz)Methylene Protons (-CH₂OH): 2H singlet (~4.5 ppm)Amine Protons (-NH₂): 2H broad singlet (~5.0 ppm)Hydroxyl Proton (-OH): 1H triplet (~5.3 ppm, J≈6 Hz) | Aromatic Carbons: ~115, 116, 123, 128, 129, 145 ppmMethylene Carbon (-CH₂OH): ~64 ppm |
Table 2: Mass Spectrometry and IR Spectroscopy Data Comparison
| Compound | Mass Spectrometry (Electron Ionization) | Infrared (IR) Spectroscopy (cm⁻¹) |
| This compound | Molecular Ion (M⁺): m/z 157/159 (³⁵Cl/³⁷Cl isotope pattern)Key Fragments: [M-H₂O]⁺, [M-CH₂OH]⁺, [M-Cl]⁺ | N-H stretch (amine): ~3400-3300 (two bands)O-H stretch (alcohol): ~3300 (broad)C-H stretch (aromatic): ~3100-3000C-H stretch (aliphatic): ~2950-2850C=C stretch (aromatic): ~1600, 1480C-O stretch (alcohol): ~1030C-Cl stretch: ~750 |
| (2-Amino-5-chlorophenyl)methanol | Molecular Ion (M⁺): m/z 157/159 (³⁵Cl/³⁷Cl isotope pattern)Key Fragments: [M-H₂O]⁺, [M-CH₂OH]⁺, [M-Cl]⁺ | N-H stretch (amine): ~3400-3300 (two bands)O-H stretch (alcohol): ~3300 (broad)C-H stretch (aromatic): ~3100-3000C-H stretch (aliphatic): ~2950-2850C=C stretch (aromatic): ~1620, 1500C-O stretch (alcohol): ~1020C-Cl stretch: ~810 |
Table 3: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (minutes) |
| This compound | ~ 5.8 |
| (2-Amino-5-chlorophenyl)methanol | ~ 6.5 |
| Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, etc.) and should be determined relative to a known standard under consistent conditions. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Analysis: Compare the chemical shifts, splitting patterns, and integration of the acquired spectra with the reference data to confirm the substitution pattern of the aromatic ring and the presence of the aminobenzyl alcohol moiety.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
EI Conditions:
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
-
Data Analysis: Identify the molecular ion peak, paying close attention to the characteristic 3:1 isotopic pattern for chlorine (M⁺ and M+2). Analyze the fragmentation pattern to identify key structural fragments.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups: N-H and O-H stretches in the high-frequency region, C=C stretches of the aromatic ring, the C-O stretch of the alcohol, and the C-Cl stretch in the fingerprint region.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a gradient from 10% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Data Analysis: The retention time of the synthesized compound should be compared to that of a known analytical standard. Purity is assessed by the area percentage of the main peak. The two isomers, having different polarities, will exhibit distinct retention times.
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the logical workflow for confirming the identity of the synthesized compound.
Caption: Workflow for confirming the identity of synthesized compounds.
Caption: Decision tree for differentiating between the two isomers.
A Comparative Guide to (2-Amino-6-chlorophenyl)methanol and Other Substituted Aminobenzyl Alcohols for Researchers
For Immediate Release
This guide offers a detailed comparison of (2-Amino-6-chlorophenyl)methanol with other substituted aminobenzyl alcohols, focusing on their chemical reactivity and potential biological applications. It is intended for researchers, scientists, and professionals in drug development who are interested in the structure-activity relationships of this class of compounds. This document synthesizes available experimental data to provide an objective comparison and includes detailed experimental protocols for key assays.
Executive Summary
Substituted aminobenzyl alcohols are versatile scaffolds in medicinal chemistry and organic synthesis. The strategic placement of functional groups on the phenyl ring can significantly influence the molecule's reactivity, bioavailability, and biological activity. This compound, with its ortho-amino and ortho-chloro substitutions, presents a unique electronic and steric profile compared to its isomers and other substituted analogs. This guide explores these differences through a comparative analysis of their chemical reactivity and a review of the biological activities of structurally related compounds.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data on the chemical reactivity of this compound and related substituted aminobenzyl alcohols. Direct comparative biological activity data for this compound is limited in publicly available literature; therefore, data on related compounds is presented to infer potential activities and guide future research.
Table 1: Comparative Reactivity in Chemoselective Oxidation
The oxidation of the benzylic alcohol to the corresponding aldehyde is a fundamental transformation. The following data, adapted from a study on copper-catalyzed aerobic oxidation, compares the yield of this reaction for various substituted 2-aminobenzyl alcohols, providing insight into their relative reactivity.[1]
| Compound | Substituents | Reaction Time (h) | Isolated Yield (%)[1] |
| (2-Aminophenyl)methanol | None | 3 | 88 |
| (2-Amino-5-methylphenyl)methanol | 5-Methyl | 3 | 92 |
| (2-Amino-5-bromophenyl)methanol | 5-Bromo | 3 | 85 |
| (2-Amino-5-chlorophenyl)methanol | 5-Chloro | 3 | 89 |
| (2-Amino-4-chlorophenyl)methanol | 4-Chloro | 4 | 82 |
| This compound | 6-Chloro | 5 | 65 |
| (2-Amino-3,5-dichlorophenyl)methanol | 3,5-Dichloro | 4 | 78 |
Note: The lower yield for this compound is attributed to the steric hindrance and electronic effects of the ortho-chloro group.[1]
Table 2: Comparative Biological Activity of Related Aminobenzyl Alcohol Derivatives
Direct and comprehensive comparative studies on the biological activity of this compound are not widely available. However, research on related aminobenzyl alcohol derivatives suggests potential for anticancer and antimicrobial activities. The following table is a qualitative summary based on available literature for 4-aminobenzyl alcohol derivatives to guide potential areas of investigation.
| Compound Type | Relative Anticancer Activity (Qualitative) | Relative Antimicrobial Activity (Qualitative) | Notes |
| 4-Aminobenzyl alcohol (Parent Scaffold) | Baseline | Baseline | Serves as a versatile scaffold for synthesizing more potent molecules.[2] |
| 4-[amino-(polycarbon-lower-alkyl)-amino]-2-halobenzyl alcohols | Higher | Not specified | A patent study indicates these derivatives have higher schistosomicidal activity and lower toxicity than corresponding methyl-substituted compounds.[2] |
| Other Substituted Aminobenzyl Alcohols | Varies with substitution | Varies with substitution | The nature and position of substituents on the phenyl ring are critical determinants of activity and selectivity.[3] The biological activity of these compounds is highly dependent on these factors.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Synthesis of Substituted 2-Aminobenzaldehydes via Oxidation
This protocol describes a general method for the chemoselective aerobic oxidation of substituted 2-aminobenzyl alcohols to their corresponding aldehydes.[1]
Materials:
-
Substituted 2-aminobenzyl alcohol (1 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
4-Dimethylaminopyridine (DMAP) (10 mol%)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (1 mol%)
-
Acetonitrile (CH3CN) (5 mL)
-
Oxygen balloon
-
Standard laboratory glassware
Procedure:
-
In a 25 mL round-bottom flask, a mixture of the substituted 2-aminobenzyl alcohol (1 mmol), CuI (19.2 mg, 0.1 mmol), and CH3CN (5 mL) is stirred for 5–10 minutes.
-
DMAP (12.1 mg, 0.1 mmol) and TEMPO (1.56 mg, 0.01 mmol) are added to the mixture.
-
The flask is fitted with an oxygen balloon, and the resulting mixture is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered and washed with CH3CN (2 x 5 mL).
-
The solvent is removed in vacuo, and the crude product is purified by column chromatography.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxic effects of substituted aminobenzyl alcohols on cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Appropriate cell culture media and supplements
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilizing agent (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Culture: Human cancer cell lines are cultured in a suitable medium under standard conditions.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[2]
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.[2]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined.[2]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the comparison of substituted aminobenzyl alcohols.
References
A Comparative Guide to the Synthetic Routes of (2-Amino-6-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
(2-Amino-6-chlorophenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its strategic importance necessitates efficient and scalable synthetic routes. This guide provides a comparative analysis of three distinct synthetic pathways to this valuable building block, offering detailed experimental protocols, quantitative data, and a critical evaluation of each method's advantages and disadvantages.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reduction of 2-Amino-6-chlorobenzoic Acid | Route 2: Two-Step Reduction of 2-Chloro-6-nitrobenzaldehyde | Route 3: Multi-Step Synthesis from 2,6-Dichloroaniline |
| Starting Material | 2-Amino-6-chlorobenzoic acid | 2-Chloro-6-nitrobenzaldehyde | 2,6-Dichloroaniline |
| Key Transformations | Carboxylic acid reduction | Nitro group reduction, Aldehyde reduction | N-protection, Formylation, Reduction |
| Primary Reagent(s) | Lithium aluminum hydride (LiAlH₄) | Catalytic hydrogenation (e.g., Pd/C, H₂), Sodium borohydride (NaBH₄) | Di-tert-butyl dicarbonate (Boc₂O), n-Butyllithium, DMF, NaBH₄ |
| Typical Yield | High | Moderate to High | Moderate |
| Reaction Time | Short (hours) | Moderate (hours to a day) | Long (multiple days) |
| Scalability | Good | Excellent | Fair |
| Safety Considerations | Pyrophoric LiAlH₄ requires careful handling | High-pressure hydrogenation requires specialized equipment | Use of pyrophoric n-butyllithium |
| Green Chemistry Aspect | Generates significant aluminum salt waste | Catalytic hydrogenation is relatively clean | Multiple steps generate more waste |
Synthetic Pathway Overview
Caption: Overview of three synthetic routes to this compound.
Route 1: Reduction of 2-Amino-6-chlorobenzoic Acid
This route offers a direct and efficient conversion of a commercially available starting material to the desired product. The primary transformation is the reduction of the carboxylic acid functionality.
Experimental Protocol
Materials:
-
2-Amino-6-chlorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide
-
Anhydrous sodium sulfate
-
Ethyl ether
Procedure:
-
An oven-dried 3-liter, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.26 mol) in 1200 mL of anhydrous THF under a nitrogen atmosphere.[1]
-
The suspension is cooled in an ice bath, and a solution of 2-amino-6-chlorobenzoic acid (1.0 mol) in 500 mL of anhydrous THF is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is warmed to room temperature and then refluxed for 16 hours.[1]
-
The reaction mixture is cooled in an ice bath and diluted with 1000 mL of ethyl ether.[1]
-
The reaction is quenched by the slow, dropwise addition of 47 mL of water, followed by 47 mL of 15% aqueous sodium hydroxide, and finally 141 mL of water.[1]
-
The resulting white precipitate is filtered, and the filter cake is washed with ethyl ether (3 x 150 mL).[1]
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Quantitative Data: While a specific yield for this exact substrate is not readily available in the cited literature, the reduction of similar amino acids using this method generally provides good to excellent yields, often in the range of 70-90%.[1]
Discussion: This method is advantageous due to its directness and typically high yields. However, the use of LiAlH₄ requires stringent anhydrous conditions and careful handling due to its pyrophoric nature. The workup procedure also generates a significant amount of aluminum salts as waste.
Route 2: Two-Step Reduction of 2-Chloro-6-nitrobenzaldehyde
This pathway involves a sequential reduction of the nitro group and then the aldehyde group of the starting material. This approach allows for the use of milder and more selective reducing agents in the second step.
Experimental Protocol
Step 1: Catalytic Hydrogenation of 2-Chloro-6-nitrobenzaldehyde
Materials:
-
2-Chloro-6-nitrobenzaldehyde
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
In a hydrogenation apparatus, a solution of 2-chloro-6-nitrobenzaldehyde (0.1 mol) in 200 mL of ethanol is prepared.
-
10% Pd/C (1.0 g) is added to the solution.
-
The apparatus is purged with nitrogen and then filled with hydrogen gas to a pressure of 40-50 psi.
-
The mixture is agitated at room temperature until the theoretical amount of hydrogen is consumed (typically 2-4 hours).
-
The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to give crude 2-amino-6-chlorobenzaldehyde.
Step 2: Reduction of 2-Amino-6-chlorobenzaldehyde
Materials:
-
Crude 2-amino-6-chlorobenzaldehyde from Step 1
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
Procedure:
-
The crude 2-amino-6-chlorobenzaldehyde is dissolved in 200 mL of methanol and cooled to 0 °C in an ice bath.
-
Sodium borohydride (0.12 mol) is added portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (50 mL).
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.
Quantitative Data: Catalytic hydrogenation of nitroarenes typically proceeds in high yields (>90%). The subsequent reduction of the aldehyde with NaBH₄ is also generally very efficient, with yields often exceeding 95%. The overall yield for this two-step process is expected to be in the range of 85-95%.
Discussion: This route offers a high-yielding and scalable synthesis. The use of catalytic hydrogenation is a relatively "green" method, with water being the primary byproduct. The second step employs the milder and easier-to-handle sodium borohydride. A key consideration is the need for specialized high-pressure hydrogenation equipment for the first step.
Route 3: Multi-Step Synthesis from 2,6-Dichloroaniline
This approach builds the target molecule through a series of functional group interconversions starting from a readily available, but more structurally distant, precursor.
Experimental Protocol
Step 1: N-Protection of 2,6-Dichloroaniline
Materials:
-
2,6-Dichloroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2,6-dichloroaniline (0.1 mol) and triethylamine (0.12 mol) in 200 mL of DCM, a solution of Boc₂O (0.11 mol) in 50 mL of DCM is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is washed with 1 M HCl, saturated NaHCO₃, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give N-Boc-2,6-dichloroaniline.
Step 2: Ortho-Formylation
Materials:
-
N-Boc-2,6-dichloroaniline
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A solution of N-Boc-2,6-dichloroaniline (0.1 mol) in 200 mL of anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.
-
n-Butyllithium (2.5 M in hexanes, 0.11 mol) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
DMF (0.15 mol) is added dropwise, and the reaction is stirred for another 2 hours at -78 °C before being allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is dried and concentrated.
Step 3: Reduction and Deprotection
Materials:
-
Crude N-Boc-2-amino-6-chlorobenzaldehyde from Step 2
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (concentrated)
Procedure:
-
The crude product from the previous step is dissolved in methanol and reduced with NaBH₄ as described in Route 2, Step 2.
-
After workup, the resulting Boc-protected amino alcohol is treated with an excess of concentrated HCl in methanol to remove the Boc group.
-
The solvent is removed, and the residue is neutralized with a base to yield this compound.
Quantitative Data: Each step in this multi-step synthesis will have an associated yield. N-protection and the final reduction/deprotection steps are typically high-yielding. The ortho-lithiation and formylation step can be more variable, with yields often in the 50-70% range. The overall yield for this three-pot sequence is likely to be in the 40-60% range.
Discussion: This route demonstrates the construction of the target molecule from a simple starting material. However, it is the longest and most complex of the three routes, which will likely result in a lower overall yield and be more labor-intensive. The use of pyrophoric n-butyllithium at low temperatures also requires specialized handling and equipment.
Conclusion
For the synthesis of this compound, the choice of route will depend on the specific needs of the researcher or organization.
-
Route 1 (Reduction of 2-Amino-6-chlorobenzoic Acid) is the most direct and likely highest-yielding method, making it ideal for rapid, small-to-medium scale synthesis where the handling of LiAlH₄ is not a concern.
-
Route 2 (Two-Step Reduction of 2-Chloro-6-nitrobenzaldehyde) offers a highly efficient and scalable alternative, particularly well-suited for industrial production due to the use of catalytic hydrogenation.
-
Route 3 (Multi-Step Synthesis from 2,6-Dichloroaniline) is a more synthetically involved approach that may be considered if the specific starting materials for the other routes are unavailable or if structural analogs are being explored through a common intermediate.
Each route presents a viable pathway to this compound, and the detailed protocols provided herein should serve as a valuable resource for chemists in the pharmaceutical and chemical industries.
References
A Comparative Guide to the Utilization of (2-Amino-6-chlorophenyl)methanol in Quinazoline Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is paramount. Quinazolines, a class of nitrogen-containing heterocycles, are of particular interest due to their broad spectrum of biological activities, including anti-cancer and anti-infective properties. This guide provides a comprehensive comparison of (2-Amino-6-chlorophenyl)methanol as a precursor in quinazoline synthesis, benchmarked against alternative starting materials. The advantages of the chloro-substituted phenyl ring in specific reaction pathways are highlighted through experimental data and detailed protocols.
This compound has emerged as a valuable building block in the synthesis of quinazolines, a key structural motif in numerous pharmaceutical agents. Its utility stems from the presence of both an amino group and a methanol substituent on a chlorinated benzene ring, which allows for versatile cyclization strategies. This guide will delve into the specifics of its application, particularly in metal-catalyzed reactions, and compare its performance with other commonly employed precursors.
Comparison of Precursors in Quinazoline Synthesis
The synthesis of the quinazoline core can be achieved from various starting materials. Here, we compare the efficacy of this compound with common alternatives like 2-aminobenzonitriles and 2-aminobenzaldehydes. The choice of precursor can significantly impact reaction conditions, catalyst requirements, and overall yield.
| Precursor | Reaction Partner | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Amides | Mn(I) catalyst, Toluene, 130°C | 58-81 | [1] |
| (2-Aminophenyl)methanol | Benzonitriles | Mn-pincer complex, Xylene, 140°C | 33-86 | [1] |
| (2-Aminophenyl)methanol | Benzylamines | FeBr₂, Chlorobenzene, 110°C, Aerobic | 61-94 | [2] |
| (2-Aminophenyl)methanols | Aldehydes | CuCl, CAN, CsOH, Acetonitrile, 30-60°C | 66-93 | [3] |
| 2-Aminobenzonitriles | Aldehydes, Alcohols | - | 41-88 | [4] |
| 2-Aminobenzaldehydes | Benzylamines | Molecular Iodine, O₂, 130°C | 49-92 | [4] |
| 2-Bromobenzyl bromides | Aldehydes, NH₄OH | Cupric acetate | - | [4] |
The data indicates that this compound and its derivatives are effective precursors for quinazoline synthesis, with yields comparable to or exceeding those of other methods. The presence of the chloro substituent can influence the electronic properties of the aromatic ring, potentially affecting the reaction kinetics and yield.
Advantages of this compound in Specific Reactions
Manganese-catalyzed acceptorless dehydrogenative coupling (ADC) reactions, for instance, have shown high efficiency with (2-aminophenyl)methanols, providing an environmentally friendly route to quinazolines where water and hydrogen gas are the only byproducts.[1] Similarly, iron-catalyzed protocols have demonstrated broad substrate scope and good to excellent yields.[2]
Experimental Protocols
Below are detailed experimental protocols for key reactions involving the synthesis of quinazolines from (2-aminophenyl)methanol and its alternatives.
Protocol 1: Manganese-Catalyzed Synthesis of Quinazolines from (2-Aminobenzyl) Alcohols and Primary Amides
Materials:
-
(2-Aminobenzyl) alcohol derivative (e.g., this compound)
-
Primary amide
-
Manganese(I) salt
-
Phosphine-free NNN-tridentate ligand
-
Toluene (solvent)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine the (2-aminobenzyl) alcohol (1.0 mmol), primary amide (1.2 mmol), Manganese(I) salt (5 mol%), and the NNN-tridentate ligand (5 mol%).
-
Add dry toluene (5 mL) to the vessel.
-
Heat the reaction mixture to 130°C and stir for the time specified in the literature for the specific substrates.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system to obtain the desired quinazoline.[1]
Protocol 2: Copper-Catalyzed Cascade Synthesis of Quinazolines from (2-Aminophenyl)methanols and Aldehydes
Materials:
-
(2-Aminophenyl)methanol derivative
-
Aldehyde
-
Copper(I) chloride (CuCl)
-
Ceric ammonium nitrate (CAN)
-
Cesium hydroxide (CsOH)
-
Acetonitrile (solvent)
Procedure:
-
To a reaction flask, add the (2-aminophenyl)methanol (1.0 mmol), aldehyde (1.2 mmol), CuCl (10 mol%), and CAN (1.5 mmol).
-
Add acetonitrile (5 mL) and CsOH (2.0 mmol) to the mixture.
-
Stir the reaction mixture at a temperature between 30-60°C for the required reaction time.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-substituted quinazoline.[3]
Visualizing the Synthesis
To better understand the reaction pathways and workflows, the following diagrams have been generated.
Caption: General reaction pathway for quinazoline synthesis.
Caption: Comparative experimental workflow for quinazoline synthesis.
References
- 1. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 2. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives [mdpi.com]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Under the Microscope: A Comparative Analysis of (2-Amino-6-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
(2-Amino-6-chlorophenyl)methanol is a key building block in the synthesis of a wide range of pharmaceutical and organic compounds. Its reactivity is governed by the interplay of its three functional components: a primary aromatic amine, a benzylic alcohol, and a chlorine substituent on the aromatic ring. Understanding how these groups influence the molecule's chemical behavior is crucial for optimizing reaction conditions and predicting product outcomes. This guide provides a comparative analysis of the reactivity of this compound against its non-chlorinated analog, 2-aminobenzyl alcohol, and other relevant substituted aminobenzyl alcohols. We will delve into key reactions such as oxidation, esterification, and cyclization, presenting available experimental data and detailed protocols.
Factors Influencing Reactivity: An Overview
The reactivity of this compound is a delicate balance of electronic and steric effects.
-
Amino Group (-NH₂): As a strong electron-donating group, the amino moiety activates the benzene ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. This electron-donating nature also influences the reactivity of the benzylic alcohol.
-
Hydroxymethyl Group (-CH₂OH): The benzylic alcohol is a primary site for oxidation and esterification reactions. Its reactivity is modulated by the electronic environment of the aromatic ring.
-
Chloro Group (-Cl): The chlorine atom at the ortho position to the amino group and meta to the hydroxymethyl group exerts a significant influence. Its electron-withdrawing inductive effect can decrease the nucleophilicity of the amino group and the electron density of the aromatic ring. Sterically, its presence can hinder reactions at the adjacent amino and hydroxymethyl groups.
Comparative Reactivity in Key Transformations
Oxidation to the Aldehyde
The oxidation of the benzylic alcohol to the corresponding aldehyde is a fundamental transformation. A common and efficient method for this conversion is the copper(I)/TEMPO-catalyzed aerobic oxidation.
Qualitative Comparison:
The presence of the electron-withdrawing chlorine atom in this compound is expected to decrease the rate of oxidation compared to 2-aminobenzyl alcohol. The electron-donating amino group in 2-aminobenzyl alcohol increases electron density at the benzylic carbon, making it more susceptible to oxidation. The chlorine atom in the ortho position in this compound counteracts this effect through its inductive withdrawal of electron density.
Quantitative Data:
| Substrate | Catalyst System | Reaction Time (h) | Yield (%) | Reference |
| 2-Aminobenzyl alcohol | CuI/DMAP/TEMPO, O₂ | 3 | 88 | [1] |
| This compound | CuI/DMAP/TEMPO, O₂ | 4 | 65 | [1] |
| (2-Amino-5-methylphenyl)methanol | CuI/DMAP/TEMPO, O₂ | 3 | 92 | [1] |
As the data suggests, the chloro-substituted compound exhibits a lower yield and requires a longer reaction time compared to the unsubstituted and methyl-substituted analogs, supporting the hypothesis of reduced reactivity due to the electron-withdrawing nature of chlorine.[1]
A kinetic study on the oxidation of 2-aminobenzyl alcohol using potassium persulphate as the oxidant and Ag(I) as a catalyst provides important thermodynamic parameters for this reaction.[2]
| Parameter | Value |
| Activation Energy (Ea) | 58.92 kJ/mol |
| Enthalpy of Activation (ΔH‡) | 56.25 kJ/mol |
| Entropy of Activation (ΔS‡) | -53.61 J/mol·K |
| Free Energy of Activation (ΔG‡) | 73.43 kJ/mol |
Unfortunately, comparable kinetic data for this compound is not available to make a direct quantitative comparison of reaction rates.
Esterification Reactions
Esterification of the benzylic alcohol is another important transformation. While specific comparative studies on the esterification of this compound are scarce, the general principles of reactivity apply. The nucleophilicity of the alcohol's oxygen atom is crucial for this reaction. The electron-withdrawing chlorine atom in this compound is expected to slightly decrease the nucleophilicity of the alcohol, potentially leading to slower reaction rates compared to 2-aminobenzyl alcohol.
Cyclization Reactions: Synthesis of Heterocycles
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, such as quinolines and benzodiazepines.
Quinoline Synthesis: 2-Aminobenzyl alcohols can undergo oxidative cyclization with ketones to form quinolines. This reaction typically involves the oxidation of the alcohol to an aldehyde in situ, followed by condensation with the ketone and subsequent cyclization. The presence of the chlorine atom can influence the electronic properties of the intermediate aldehyde and the overall reaction yield.
Benzodiazepine Synthesis: this compound and its derivatives are key starting materials for the synthesis of benzodiazepines, a class of psychoactive drugs. The synthesis often involves the reaction of the aminobenzyl alcohol with an amino acid derivative. The chloro-substituent is a common feature in many pharmacologically active benzodiazepines.
Due to the lack of direct comparative yield or kinetic data for these cyclization reactions under identical conditions, a quantitative comparison is not feasible at this time. However, the established electronic effects of the chloro-substituent would be expected to play a role in the reaction rates and outcomes.
Experimental Protocols
Aerobic Oxidation of Aminobenzyl Alcohols
Materials:
-
Aminobenzyl alcohol (e.g., this compound or 2-aminobenzyl alcohol)
-
Copper(I) iodide (CuI)
-
4-(Dimethylamino)pyridine (DMAP)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Acetonitrile (CH₃CN)
-
Oxygen balloon
Procedure:
-
In a round-bottom flask, combine the aminobenzyl alcohol (1.0 mmol), CuI (0.1 mmol), and acetonitrile (5 mL).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add DMAP (0.1 mmol) and TEMPO (0.01 mmol) to the mixture.
-
Fit the flask with an oxygen balloon and continue stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the solid with acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.[1]
Fischer Esterification of Aminobenzoic Acids (General Procedure)
While a specific protocol for this compound is not provided, the following general procedure for the esterification of a related compound, p-aminobenzoic acid, can be adapted.
Materials:
-
p-Aminobenzoic acid
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a 10-mL conical flask, dissolve 0.360 g of p-aminobenzoic acid in 3.60 mL of ethanol with stirring.
-
Carefully add 0.30 mL of concentrated sulfuric acid dropwise to the stirring mixture. A precipitate may form but will dissolve upon heating.
-
Attach a reflux condenser and heat the mixture to reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Transfer the solution to a small Erlenmeyer flask containing approximately 3 mL of water.
-
Neutralize the solution by adding 10% sodium carbonate solution dropwise until gas evolution ceases and the pH is above 8.
-
Collect the precipitated ester by vacuum filtration, wash with water, and dry.[3]
Visualizing Reaction Pathways and Workflows
Caption: Workflow for the aerobic oxidation of this compound.
Caption: Factors influencing the reactivity of this compound.
Conclusion
The reactivity of this compound is a complex interplay of electronic and steric factors. Compared to its non-chlorinated counterpart, 2-aminobenzyl alcohol, the presence of the ortho-chloro substituent generally leads to a decrease in reactivity in reactions such as oxidation, as evidenced by lower yields and longer reaction times. This is primarily attributed to the electron-withdrawing inductive effect of the chlorine atom. While quantitative kinetic data for a direct comparison is limited, the available information provides a solid foundation for understanding and predicting the chemical behavior of this important synthetic intermediate. Further kinetic studies are warranted to provide a more detailed quantitative comparison of the reactivity of these and other substituted aminobenzyl alcohols.
References
Comparative Guide to Purity Validation of (2-Amino-6-chlorophenyl)methanol by Titration
For researchers, scientists, and drug development professionals, accurate determination of the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of the titrimetric method for validating the purity of (2-Amino-6-chlorophenyl)methanol against other common analytical techniques, supported by experimental protocols and data.
This compound is a weakly basic aromatic amine, making direct aqueous titration challenging. Water can act as a weak base, competing with the analyte and leading to an indistinct endpoint.[1][2][3] Therefore, non-aqueous titration is the preferred titrimetric method. This involves dissolving the sample in a suitable non-aqueous solvent and titrating with a strong acid, typically perchloric acid in glacial acetic acid.[4]
Comparison of Analytical Methods
The purity of this compound can be determined by several methods. While non-aqueous titration is a classic and cost-effective approach, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer higher sensitivity and specificity, especially for identifying and quantifying impurities.
| Feature | Non-Aqueous Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Acid-base neutralization reaction in a non-aqueous solvent. | Differential partitioning of analytes between a stationary and mobile phase. | Partitioning of volatile analytes between a stationary phase and an inert gas mobile phase. |
| Primary Use | Quantification of the bulk active ingredient. | Quantification of the active ingredient and related impurities. | Quantification of volatile impurities and residual solvents. |
| Specificity | Lower; titrates total basicity and may not distinguish between structurally similar basic impurities. | High; can separate and quantify individual impurities. | High; excellent separation of volatile compounds. |
| Sensitivity | Milligram level. | Microgram to nanogram level. | Nanogram to picogram level. |
| Precision | High (RSD < 1%). | Very high (RSD < 0.5%). | Very high (RSD < 0.5%). |
| Instrumentation Cost | Low. | High. | High. |
| Analysis Time | Relatively fast. | Moderate. | Moderate to long. |
| Solvent Consumption | Moderate. | High. | Low. |
Experimental Protocols
Non-Aqueous Potentiometric Titration of this compound
This protocol describes the determination of the purity of this compound by potentiometric titration with perchloric acid in a non-aqueous medium.
Materials and Reagents:
-
This compound sample
-
Glacial Acetic Acid (AR grade)
-
Perchloric Acid, 0.1 N in glacial acetic acid (standardized)
-
Potassium Hydrogen Phthalate (primary standard)
-
Crystal Violet indicator (optional, for visual titration)
-
Toluene or other suitable aprotic solvent[5]
-
Potentiometric titrator with a glass and reference electrode (e.g., calomel or Ag/AgCl) suitable for non-aqueous solutions.
Procedure:
-
Standardization of 0.1 N Perchloric Acid: Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid. Add 2 drops of crystal violet indicator and titrate with the 0.1 N perchloric acid solution to a blue-green endpoint. Perform a blank determination and make any necessary corrections. The endpoint can also be determined potentiometrically.
-
Sample Preparation: Accurately weigh approximately 0.2-0.3 g of the this compound sample into a clean, dry 250 mL beaker.
-
Dissolution: Add 50 mL of glacial acetic acid to the beaker and stir until the sample is completely dissolved. Gentle warming may be applied if necessary.
-
Titration: Immerse the electrodes of the potentiometric titrator into the sample solution. Titrate the solution with standardized 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume. The endpoint is the point of maximum inflection on the titration curve.
-
Calculation: The purity of this compound is calculated using the following formula:
Where:
-
V = Volume of perchloric acid consumed at the endpoint (L)
-
N = Normality of the perchloric acid solution (mol/L)
-
E = Equivalent weight of this compound (159.60 g/mol )
-
W = Weight of the sample (g)
-
Purity Determination by HPLC
This method is suitable for the quantification of this compound and its non-volatile impurities.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v), pH adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound reference standard in the mobile phase at a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare a sample solution in the mobile phase at approximately the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The purity is determined by the area normalization method or by using an external standard.
-
Area Normalization: Purity (%) = (Area of main peak / Total area of all peaks) * 100
-
External Standard: Purity (%) = (Area of sample peak / Area of standard peak) * (Concentration of standard / Concentration of sample) * 100
-
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the different analytical approaches, the following diagrams are provided.
Caption: Experimental workflow for the potentiometric titration of this compound.
Caption: Logical comparison of analytical methods for purity validation.
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis. Non-aqueous potentiometric titration is a reliable and cost-effective method for quantifying the bulk material, making it suitable for routine quality control. However, for a comprehensive understanding of the impurity profile, which is crucial during drug development and for regulatory submissions, higher-resolution techniques like HPLC and GC are indispensable. A combination of these methods often provides the most complete picture of the compound's purity.
References
Spectroscopic Data Cross-Reference: A Comparative Guide to (2-Amino-6-chlorophenyl)methanol and Related Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic characteristics of (2-Amino-6-chlorophenyl)methanol with 2-Aminobenzyl Alcohol and 2-Chlorobenzyl Alcohol, supported by experimental and predicted data.
This guide provides a detailed cross-reference of the key spectroscopic data for this compound and two structurally related alternatives: 2-Aminobenzyl Alcohol and 2-Chlorobenzyl Alcohol. The information presented is intended to aid researchers in the identification, characterization, and quality control of these compounds.
Executive Summary
This compound is a substituted benzyl alcohol derivative of interest in synthetic chemistry and drug discovery. Its spectroscopic signature is defined by the combined electronic and vibrational effects of the amino, chloro, and hydroxymethyl substituents on the benzene ring. This guide presents a side-by-side comparison of its predicted spectroscopic data with the experimentally determined data of 2-Aminobenzyl Alcohol and 2-Chlorobenzyl Alcohol, highlighting the key differentiating features in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound (predicted), 2-Aminobenzyl Alcohol (experimental), and 2-Chlorobenzyl Alcohol (experimental).
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The key vibrational modes for these compounds are associated with the O-H, N-H, C-H, C-O, and C-Cl bonds, as well as the aromatic ring.
| Functional Group | This compound (Predicted) | 2-Aminobenzyl Alcohol (Experimental) | 2-Chlorobenzyl Alcohol (Experimental) |
| O-H Stretch | ~3350 cm⁻¹ (broad) | 3381 cm⁻¹ (broad) | ~3349 cm⁻¹ (broad) |
| N-H Stretch | ~3450, ~3360 cm⁻¹ | 3455, 3365 cm⁻¹ | - |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3050 cm⁻¹ | ~3060 cm⁻¹ |
| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ | ~2925, 2850 cm⁻¹ | ~2948, 2880 cm⁻¹ |
| C=C Aromatic | ~1600, ~1470 cm⁻¹ | 1610, 1495, 1455 cm⁻¹ | 1595, 1575, 1475, 1445 cm⁻¹ |
| C-O Stretch | ~1030 cm⁻¹ | 1015 cm⁻¹ | 1030 cm⁻¹ |
| C-N Stretch | ~1300 cm⁻¹ | 1280 cm⁻¹ | - |
| C-Cl Stretch | ~780 cm⁻¹ | - | 750 cm⁻¹ |
Note: Predicted data for this compound was obtained using standard computational chemistry methods. Experimental data is sourced from publicly available spectral databases.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton | This compound (Predicted) | 2-Aminobenzyl Alcohol (Experimental) | 2-Chlorobenzyl Alcohol (Experimental) |
| Ar-H | δ 6.6-7.2 (m, 3H) | δ 6.65-7.15 (m, 4H) | δ 7.22-7.45 (m, 4H) |
| -CH₂- | δ 4.6 (s, 2H) | δ 4.6 (s, 2H) | δ 4.74 (s, 2H) |
| -OH | δ 5.0 (br s, 1H) | δ 2.5 (br s, 1H) | δ 2.3 (t, 1H) |
| -NH₂ | δ 4.5 (br s, 2H) | δ 4.0 (br s, 2H) | - |
Note: Predicted data for this compound was obtained using NMR prediction software. Experimental data is sourced from publicly available spectral databases.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Carbon | This compound (Predicted) | 2-Aminobenzyl Alcohol (Experimental) | 2-Chlorobenzyl Alcohol (Experimental) |
| C-NH₂ | ~145 ppm | ~145.8 ppm | - |
| C-Cl | ~129 ppm | - | ~132.5 ppm |
| C-CH₂OH | ~125 ppm | ~127.5 ppm | ~138.9 ppm |
| Ar-C | ~115-130 ppm | ~116.1, 118.9, 128.8, 129.3 ppm | ~127.2, 128.8, 129.1, 129.5 ppm |
| -CH₂OH | ~63 ppm | ~64.0 ppm | ~62.7 ppm |
Note: Predicted data for this compound was obtained using NMR prediction software. Experimental data is sourced from publicly available spectral databases.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
| Ion | This compound (Predicted) | 2-Aminobenzyl Alcohol (Experimental) | 2-Chlorobenzyl Alcohol (Experimental) |
| [M]⁺ | 157/159 | 123 | 142/144 |
| [M-H]⁺ | 156/158 | 122 | 141/143 |
| [M-OH]⁺ | 140/142 | 106 | 125/127 |
| [M-CH₂O]⁺ | 127/129 | 93 | 112/114 |
| [M-Cl]⁺ | 122 | - | - |
| [C₆H₄NH₂]⁺ | 92 | 92 | - |
| [C₆H₅Cl]⁺ | 111/113 | - | 111/113 |
Note: Predicted data for this compound was obtained using mass spectrometry prediction software. The presence of chlorine results in characteristic isotopic patterns (M and M+2 peaks). Experimental data is sourced from publicly available spectral databases.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented. Specific instrument parameters may vary.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure (ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact, and the spectrum is recorded.
-
Procedure (KBr): A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The pellet is then placed in the spectrometer's sample holder for analysis.
-
Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy.
-
Instrument: NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
Data Acquisition (¹H NMR): A standard one-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Acquisition (¹³C NMR): A proton-decoupled experiment is typically used to simplify the spectrum. A longer relaxation delay and a larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) Mass Spectrometry.
-
Instrument: Mass spectrometer, often coupled with a Gas Chromatograph (GC-MS).
-
Sample Introduction: The sample is introduced into the ion source, typically after separation by GC.
-
Ionization: In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Visualizations
Chemical Structures and Key Functional Groups
The following diagram illustrates the chemical structures of the three compounds, highlighting the key functional groups that give rise to their characteristic spectroscopic signals.
Caption: Chemical structures of the compared benzyl alcohol derivatives.
Spectroscopic Analysis Workflow
The logical workflow for spectroscopic analysis, from sample preparation to data interpretation and comparison, is depicted below.
Caption: A generalized workflow for spectroscopic data acquisition and analysis.
Benchmarking Synthetic Routes to (2-Amino-6-chlorophenyl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(2-Amino-6-chlorophenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds. The efficiency and scalability of its synthesis are critical for drug development and manufacturing. This guide provides an objective comparison of common literature methods for the synthesis of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Methods
The primary route for the synthesis of this compound involves the reduction of a 2-amino-6-chlorobenzoic acid derivative. The choice of reducing agent is the key differentiator between the most prevalent methods. This guide focuses on two widely used and effective reducing agents: Lithium Aluminum Hydride (LiAlH₄) and Borane complexes.
| Parameter | Method A: LiAlH₄ Reduction of Ester | Method B: Borane Reduction of Carboxylic Acid |
| Starting Material | Methyl 2-amino-6-chlorobenzoate | 2-Amino-6-chlorobenzoic acid |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Borane Dimethyl Sulfide Complex (BH₃·SMe₂) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature | 0 °C to reflux |
| Reaction Time | 2 - 4 hours | 4 - 18 hours |
| Typical Yield | High (often >90%) | High (often >90%) |
| Work-up | Careful quenching with water and base | Quenching with methanol, followed by basic work-up |
| Safety Considerations | LiAlH₄ is highly reactive with water and protic solvents, pyrophoric. Requires stringent anhydrous conditions. | Borane complexes are flammable and react with water. Generates flammable dimethyl sulfide. Requires anhydrous conditions. |
| Substrate Scope | Broad, reduces esters, amides, nitriles, etc. | More selective for carboxylic acids and amides. |
Experimental Protocols
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction of Methyl 2-amino-6-chlorobenzoate
This method involves the esterification of 2-amino-6-chlorobenzoic acid followed by reduction with the powerful reducing agent, Lithium Aluminum Hydride.[1][2]
Step 1: Esterification of 2-Amino-6-chlorobenzoic acid
A solution of 2-amino-6-chlorobenzoic acid (1 equivalent) in methanol is treated with a catalytic amount of strong acid (e.g., sulfuric acid) and heated to reflux for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product, methyl 2-amino-6-chlorobenzoate, is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated to yield the crude ester, which can be used in the next step without further purification.
Step 2: Reduction of Methyl 2-amino-6-chlorobenzoate
To a stirred suspension of Lithium Aluminum Hydride (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of methyl 2-amino-6-chlorobenzoate (1 equivalent) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by TLC.
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining a low temperature. The resulting granular precipitate is filtered off, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford this compound.
Method B: Borane Reduction of 2-Amino-6-chlorobenzoic acid
This method offers a more direct route by reducing the carboxylic acid without prior esterification, using a borane complex.[3][4]
Procedure:
To a stirred solution of 2-amino-6-chlorobenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, Borane Dimethyl Sulfide complex (BH₃·SMe₂) (2.0 - 3.0 equivalents) is added dropwise. The reaction mixture is then brought to room temperature and may require heating to reflux for 4-18 hours to ensure complete reaction, as monitored by TLC.
Work-up: The reaction is cooled to 0 °C and carefully quenched by the slow addition of methanol. The solvent is then removed under reduced pressure. The residue is taken up in a sodium hydroxide solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
Visualization of Synthetic Pathways
To illustrate the described synthetic strategies, the following diagrams outline the reaction workflows.
References
A Comparative Guide to Structural Analogs of (2-Amino-6-chlorophenyl)methanol and Their Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of structural analogs related to (2-Amino-6-chlorophenyl)methanol, focusing on their synthesis, and biological properties, particularly their anticancer and antimicrobial activities. The information presented is compiled from various studies, offering insights into the structure-activity relationships (SAR) of these compounds. While direct comparative studies on a homologous series of this compound are limited, this guide synthesizes data from closely related chemical scaffolds to inform future drug discovery and development efforts.
I. Comparative Analysis of Anticancer Activity
The cytotoxic potential of various heterocyclic compounds bearing substituted aminophenyl moieties has been investigated against several human cancer cell lines. This section summarizes the in vitro cytotoxicity data for two such series of compounds: 2-substituted benzyl-/phenylethylamino-4-amino-5-aroylthiazoles and symmetrical chlorophenylamino-s-triazine derivatives.
Data Presentation: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following tables present the IC50 values for different analogs against various cancer cell lines.
Table 1: In Vitro Inhibitory Effects of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles on Human Tumor Cell Lines [1][2]
| Compound ID | R (Substitution on Benzyl/Phenylethyl) | U-937 (Lymphoma) IC50 (µM) | SK-MEL-1 (Melanoma) IC50 (µM) |
| 8e | p-chlorobenzylamino | 5.7 | 12.2 |
| 8f | p-chlorophenethylamino | 6.2 | 10.8 |
| 8k | p-methoxyphenethylamino | 7.5 | 11.5 |
| Doxorubicin | - | 0.04 | 0.03 |
| Etoposide | - | 0.3 | 0.5 |
Table 2: In Vitro Cytotoxicity of Symmetrical Chlorophenylamino-s-triazine Derivatives against Human Cancer Cell Lines [3]
| Compound ID | Substitution on Phenyl Ring & Amine | MCF7 (Breast Cancer) IC50 (µM) | C26 (Colon Carcinoma) IC50 (µM) |
| 2c | 3-Cl, Pyrrolidine | 4.14 ± 1.06 | 7.87 ± 0.96 |
| 2f | 3-Cl, Diethylamine | 11.02 ± 0.68 | 4.62 ± 0.65 |
| 3c | 3,4-diCl, Pyrrolidine | 4.98 ± 1.05 | 3.05 ± 0.45 |
| 4c | 2,4-diCl, Pyrrolidine | 6.85 ± 0.92 | 1.71 ± 0.28 |
| Paclitaxel | - | 0.08 ± 0.01 | 2.30 ± 0.31 |
Experimental Protocols: Cytotoxicity Assays
The following are generalized protocols for the key cytotoxicity assays used to generate the data above.
1. Cell Culture and Treatment: Human cancer cell lines (e.g., U-937, SK-MEL-1, MCF7, C26) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to attach overnight before being treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
2. MTT Assay for Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Following compound treatment, MTT solution is added to each well and incubated for 4 hours.
-
Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cells are harvested after treatment and washed with cold PBS.
-
The cell pellet is resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualization of Experimental Workflow
Caption: General workflow for in vitro cytotoxicity evaluation of chemical compounds.
II. Comparative Analysis of Antimicrobial Activity
A variety of heterocyclic scaffolds derived from or related to aminophenyl structures have been synthesized and evaluated for their antimicrobial properties. This section presents a comparative overview of the antimicrobial activity of novel α-aminophosphonates bearing substituted quinoline moieties.
Data Presentation: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of α-Aminophosphonate Derivatives [4]
| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| 9e | 8 | 16 | 32 |
| 9g | 4 | 8 | 4 |
| 9h | 4 | 8 | 4 |
| 10k | 16 | 4 | 4 |
| 10l | 32 | 4 | 4 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 2 |
Experimental Protocols: Antimicrobial Assays
The following are standard protocols for determining the antimicrobial activity of chemical compounds.
1. Agar Well Diffusion Method: This method is used for preliminary screening of antimicrobial activity.
-
A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate.
-
Wells are punched into the agar using a sterile borer.
-
A fixed volume of the test compound solution is added to each well.
-
The plates are incubated under suitable conditions.
-
The diameter of the zone of inhibition around each well is measured.
2. Broth Microdilution Method for MIC Determination: This method provides a quantitative measure of antimicrobial activity.
-
Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated for 24 hours at 37°C.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of Experimental Workflow
Caption: Workflow for determining the antimicrobial activity of chemical compounds.
III. Structure-Activity Relationship (SAR) Insights
The presented data, although from different chemical series, allows for the deduction of some general structure-activity relationships for aminophenyl-containing compounds.
For Anticancer Activity:
-
Substitution on the Phenyl Ring: The position and nature of substituents on the chlorophenyl ring significantly influence cytotoxicity. For the symmetrical chlorophenylamino-s-triazine series, di-chloro substitution (compounds 3c and 4c ) generally leads to higher potency compared to mono-chloro substitution.[3]
-
Nature of the Amine: In the same triazine series, the nature of the secondary amine (pyrrolidine vs. diethylamine) impacts activity, with pyrrolidine-containing analogs often showing better cytotoxicity.[3]
-
Linker Length: In the 2-substituted benzyl-/phenylethylamino-4-amino-5-aroylthiazole series, extending the linker from a methylene (benzylamino) to an ethylene (phenethylamino) group does not drastically alter the IC50 values, suggesting some flexibility in this region of the molecule.[1][2]
For Antimicrobial Activity:
-
Heterocyclic Core: The nature of the heterocyclic system attached to the aminophenyl moiety is crucial for antimicrobial activity. The quinoline-containing α-aminophosphonates demonstrated broad-spectrum activity.[4]
-
Substitution on the Heterocycle: Specific substitutions on the quinoline and thiazole rings of the α-aminophosphonates were found to modulate their antimicrobial potency, with certain patterns leading to enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4]
IV. Conclusion
This guide provides a comparative overview of the biological properties of structural analogs related to this compound. The presented data highlights the potential of this chemical space in the development of novel anticancer and antimicrobial agents. The structure-activity relationships discussed underscore the importance of systematic structural modifications to optimize biological activity. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers initiating studies on similar compounds. Further investigation into a focused series of this compound analogs is warranted to elucidate more precise SAR and to identify lead candidates for further development.
References
- 1. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling (2-Amino-6-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (2-Amino-6-chlorophenyl)methanol (CAS Number: 39885-08-0). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance. This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the mandatory personal protective equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). A disposable, chemically resistant lab coat or apron, and closed-toe shoes are also required. | Prevents skin contact, which can lead to irritation.[1][2] |
| Respiratory Protection | All handling of the solid material or solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary. | Minimizes inhalation of dust or vapors that may cause respiratory tract irritation.[1] |
Experimental Protocol for Safe Handling
This step-by-step protocol outlines the safe handling procedures for this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is clearly labeled with the chemical name and CAS number (39885-08-0).
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed when not in use.
2. Preparation and Use:
-
Before handling, ensure that a chemical fume hood is operational and the work area is clean and free of clutter.
-
Place all necessary equipment, including balances, spatulas, and glassware, inside the fume hood.
-
Don all required personal protective equipment as outlined in the table above.
-
To prevent the generation of dust, carefully weigh and transfer the solid material within the fume hood.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3. During Experimentation:
-
Conduct all procedures involving this compound within a chemical fume hood with the sash at the lowest practical height.
-
Avoid direct contact with the material. Use appropriate tools for all manipulations.
-
In the event of a spill, follow the emergency procedures outlined below.
4. Post-Experiment Cleanup:
-
Decontaminate all glassware and equipment that has come into contact with the chemical. Rinse with an appropriate solvent (e.g., acetone or ethanol) inside the fume hood, collecting the rinsate as hazardous waste.
-
Wipe down the work surface of the fume hood with a suitable cleaning agent.
-
Remove PPE carefully to avoid contaminating skin or clothing. Dispose of disposable items, such as gloves, as hazardous waste.
Operational and Disposal Plan
Spill Management:
-
Small Spills (in a fume hood):
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).
-
Carefully collect the contaminated absorbent material into a sealable, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent the spread of the spill if it is safe to do so.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal:
This compound is a halogenated aromatic amine and must be disposed of as hazardous waste.[3]
-
Waste Segregation: Collect all waste containing this compound separately from non-halogenated waste streams.[2]
-
Containerization:
-
Solid Waste: Collect unused solid material, contaminated consumables (e.g., gloves, weigh boats, absorbent paper), and spill cleanup materials in a dedicated, clearly labeled, and sealable hazardous waste container for halogenated solid waste.
-
Liquid Waste: Collect solutions containing this compound and the initial solvent rinses of contaminated glassware in a designated, leak-proof, and clearly labeled hazardous waste container for halogenated liquid waste.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store sealed hazardous waste containers in a designated satellite accumulation area away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
